Novel Azetidine Building Blocks for Medicinal Chemistry
Executive Summary In the transition from "flat" aromatic drug candidates to three-dimensional ( -rich) architectures, the azetidine ring has emerged as a privileged scaffold.[1] As a four-membered nitrogen heterocycle, i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the transition from "flat" aromatic drug candidates to three-dimensional (
-rich) architectures, the azetidine ring has emerged as a privileged scaffold.[1] As a four-membered nitrogen heterocycle, it occupies a unique chemical space between the highly strained aziridine and the flexible pyrrolidine.
This guide analyzes the utility of novel azetidine building blocks in medicinal chemistry. It moves beyond simple substitution to explore strain-release functionalization , spirocyclic architectures , and photoredox methodologies . We provide actionable protocols and mechanistic insights to enable the deployment of these scaffolds for optimizing lipophilicity (LogD), metabolic stability, and vector positioning in drug discovery programs.
The Azetidine Advantage: Physicochemical Rationale
The incorporation of an azetidine ring is rarely a random screening choice; it is a strategic bioisosteric replacement.
Lipophilicity and Basicity Modulation
Replacing a pyrrolidine or piperidine with an azetidine often results in a lower LogD and reduced basicity.
Lipophilicity: The reduced carbon count and compact hydrophobic surface area lower the intrinsic lipophilicity.
Basicity (pKa): The ring strain (~25 kcal/mol) increases the s-character of the nitrogen lone pair, typically lowering the pKa by 1–2 units compared to pyrrolidine. This is critical for optimizing permeability and reducing hERG liability associated with highly basic amines.
Metabolic Stability & The "Gem-Dimethyl" Effect
While small rings are strained, they are not inherently unstable to metabolism. However, the
-carbon is a metabolic soft spot (oxidation).
Strategy: Blocking
-oxidation via geminal disubstitution (e.g., 3,3-difluoroazetidine or spirocyclic fusion) is a proven tactic.
Vector Alignment: Unlike the chair conformation of piperidine, the azetidine ring is puckered. Substituents at C3 project in a distinct vector, allowing for unique exploration of binding pockets.
Table 1: Comparative Physicochemical Properties of Cyclic Amines
Property
Azetidine ()
Pyrrolidine ()
Piperidine ()
Impact in Med Chem
Ring Strain (kcal/mol)
~25.4
~6.0
~0.0
High strain enables unique reactivity (ring opening).
-haloamines is inefficient for complex cores. Modern synthesis relies on Strain-Release Functionalization and Photoredox Catalysis .
Strain-Release Functionalization of [1.1.0]Bicyclobutanes (BCBs)
The most powerful method for generating 1,3-disubstituted azetidines is the ring opening of 1-azabicyclo[1.1.0]butanes (ABBs).
Mechanism: The relief of ring strain drives the reaction. Nucleophiles attack the bridgehead carbon, while electrophiles are trapped by the nitrogen.
Utility: Allows rapid access to 3-aryl, 3-alkyl, and 3-sulfonyl azetidines which are difficult to synthesize via cross-coupling.
Photoredox [2+2] Cycloaddition
Visible-light mediated aza-Paternò-Büchi reactions allow the direct construction of the azetidine core from imines and alkenes. This method is atom-economical and tolerates sensitive functional groups.
Visualization: Strategic Design Logic
Figure 1: Decision framework for transitioning from saturated heterocycles to azetidine scaffolds to solve ADME liabilities.
Structural Diversity: Spirocyclic Azetidines
Spirocyclic azetidines (e.g., 2-azaspiro[3.3]heptane) are high-value building blocks. They serve as rigid, surrogate linkers for piperazines or morpholines.
Linear Spirocycles (2,6-diazaspiro[3.3]heptane): Ideal for linear linkers. They possess a defined geometry that projects substituents 180° apart but with a shorter distance than piperazine.
Angular Spirocycles: These offer a "kinked" geometry, exploring off-axis hydrophobic pockets that planar rings cannot access.
Experimental Protocol: Strain-Release Arylation
This protocol describes the synthesis of a 1,3-disubstituted azetidine via the functionalization of a sulfonyl-protected 1-azabicyclo[1.1.0]butane. This method is preferred for its modularity.
Objective: Synthesis of N-tosyl-3-phenylazetidine.
Reagents & Equipment
Substrate: 1-(Toluenesulfonyl)-1-azabicyclo[1.1.0]butane (Commercially available or synthesized from epichlorohydrin).
Nucleophile: Phenylmagnesium bromide (PhMgBr), 3.0 M in ether.
Catalyst: Copper(II) triflate [Cu(OTf)
] (Optional for some arylations, but promotes transmetallation).
Solvent: Anhydrous 2-MeTHF (Green alternative to THF/Ether).
Atmosphere: Argon or Nitrogen (Strictly anhydrous).
Step-by-Step Methodology
Setup: Flame-dry a 25 mL Schlenk flask and cool under a stream of argon. Add 1-(Toluenesulfonyl)-1-azabicyclo[1.1.0]butane (1.0 equiv, 1.0 mmol).
Solvation: Dissolve the substrate in anhydrous 2-MeTHF (5 mL) and cool the solution to 0 °C using an ice bath.
Catalyst Addition (If using): Add Cu(OTf)
(5 mol%) rapidly under argon flow. Note: For simple Grignards, uncatalyzed addition often works, but Cu catalysis improves yields for sterically hindered nucleophiles.
Nucleophilic Attack: Dropwise add PhMgBr (1.2 equiv) over 10 minutes.
Mechanistic Insight: The organometallic reagent attacks the central bridgehead bond. The strain energy release (~25 kcal/mol) makes this irreversible.
Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC (SiO
, 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a lower spot (product) should appear.
Quench: Carefully quench with saturated aqueous NH
Cl (5 mL) to protonate the intermediate magnesium amide.
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na
SO, and concentrate
in vacuo.
Purification: Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Self-Validating Checkpoint: The
H NMR of the product should show the disappearance of the characteristic bridgehead protons of the bicyclobutane (often doublets around 3.0 ppm) and the appearance of a quintet (or multiplet) for the C3 proton of the azetidine ring.
Visualization: Strain-Release Mechanism
Figure 2: Mechanistic flow of the strain-release arylation. The relief of ring strain is the thermodynamic driving force.
References
Gianatassio, R., et al. (2019).[2] "Direct Alkylation of 1-Azabicyclo[1.1.0]butanes." Organic Letters. [Link][2][3]
Mykhailiuk, P. K. (2025).[4] "Angular Spirocyclic Azetidines in Drug Discovery." Angewandte Chemie International Edition. [Link]
Lopchuk, J. M. (2020).[5] "Strain-Release Heteroatom Functionalization of [1.1.0]Bicyclobutanes." Organic & Biomolecular Chemistry. [Link]
Schindler, C. S., et al. (2020). "Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition." Journal of the American Chemical Society. [Link]
An In-depth Technical Guide to 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, potential chemical properties, and prospective applications of the novel c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, potential chemical properties, and prospective applications of the novel compound, 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one. While a specific CAS number for this molecule is not publicly available, indicating its potential novelty, this document extrapolates from established synthetic methodologies and the known pharmacological significance of its core components: the 3-aminoazetidine moiety and the cyclopentyl ethanone fragment. This guide serves as a foundational resource for researchers interested in the exploration of this and structurally related compounds for drug discovery and development.
Introduction: The Rationale for a Novel Scaffold
The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a cornerstone of modern drug discovery. The molecule 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one represents a unique combination of two pharmacologically relevant scaffolds. The azetidine ring, a strained four-membered heterocycle, is increasingly recognized as a valuable component in medicinal chemistry, often imparting favorable properties such as improved metabolic stability and receptor binding affinity.[1][2] Specifically, the 3-aminoazetidine core is a versatile building block for creating diverse chemical libraries.[3][4] On the other hand, the cyclopentyl group can enhance lipophilicity, which is crucial for membrane permeability and oral bioavailability. The ethanone linker provides a synthetically tractable connection between these two key fragments.
This guide will explore the potential synthetic pathways to access this target molecule, predict its key physicochemical properties, and discuss its potential therapeutic applications based on the established roles of its constituent parts in medicinal chemistry.
Synthetic Strategies
The synthesis of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one can be approached through several convergent strategies. The most logical approach involves the coupling of a suitably protected 3-aminoazetidine derivative with cyclopentylacetic acid or a reactive equivalent.
Key Starting Materials
N-Boc-3-aminoazetidine: This commercially available or readily synthesized intermediate is a crucial starting point. The tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under various reaction conditions and its facile removal under acidic conditions.[4]
Cyclopentylacetic acid: This is also a commercially available reagent. It can be activated for amide bond formation using standard coupling agents.
Proposed Synthetic Workflow
A plausible and efficient synthetic route is outlined below. This multi-step process leverages well-established and reliable chemical transformations.
Figure 1: Proposed synthetic workflow for 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one.
Experimental Protocol: Amide Coupling
Activation of Carboxylic Acid: To a solution of cyclopentylacetic acid (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive such as hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.
Amine Addition: To the activated ester solution, add N-Boc-3-aminoazetidine (1.0 equivalent) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Experimental Protocol: Boc Deprotection
Acidic Cleavage: Dissolve the purified N-Boc protected intermediate in a suitable solvent like DCM. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
Reaction Monitoring: Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS.
Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting salt of the final product can be triturated with a non-polar solvent like diethyl ether to afford a pure solid. If necessary, the free base can be obtained by neutralization with a suitable base.
Physicochemical Properties and Structural Analogs
While experimental data for the target molecule is unavailable, we can infer some of its properties based on its structure and by comparing it to known compounds.
Property
Predicted Value/Characteristic
Rationale
Molecular Weight
~196.28 g/mol
Calculated from the molecular formula C11H20N2O.
LogP
1.0 - 2.0
The cyclopentyl group increases lipophilicity, while the amino and amide groups contribute to polarity.
Hydrogen Bond Donors
1 (primary amine)
The -NH2 group can donate a hydrogen bond.
Hydrogen Bond Acceptors
2 (amide oxygen and amine nitrogen)
The carbonyl oxygen and the nitrogen atoms can accept hydrogen bonds.
Reactivity
The primary amine is nucleophilic and can participate in various chemical reactions. The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
Structural Analogs in Drug Discovery:
Azetidine-containing drugs: The azetidine motif is present in a number of approved drugs and clinical candidates, often acting as a bioisosteric replacement for other cyclic amines like piperidine or pyrrolidine.[5]
Cyclopentane in medicinal chemistry: The cyclopentane ring is a common feature in various therapeutic agents, contributing to favorable binding interactions and pharmacokinetic properties.
Potential Therapeutic Applications
The structural features of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one suggest potential utility in several therapeutic areas.
Central Nervous System (CNS) Disorders
The 3-aminoazetidine scaffold has been explored for the development of triple reuptake inhibitors, which could have applications in treating depression and other mood disorders.[3] The lipophilicity imparted by the cyclopentyl group may facilitate blood-brain barrier penetration, a critical requirement for CNS-acting drugs.
Anti-inflammatory Agents
Compounds incorporating azetidine and related saturated heterocyclic rings have been investigated as antagonists of chemokine receptors, such as CCR2, which are involved in inflammatory responses.[5]
Enzyme Inhibition
The primary amine of the 3-aminoazetidine moiety could serve as a key interaction point with the active sites of various enzymes. For instance, dipeptidyl peptidase IV (DPP-4) inhibitors, used in the treatment of type 2 diabetes, often feature a primary or secondary amine that interacts with the enzyme's catalytic triad.
Figure 2: Potential therapeutic applications of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one.
Conclusion
1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one represents a promising, yet underexplored, chemical scaffold. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential therapeutic applications. The convergence of the pharmacologically validated 3-aminoazetidine and cyclopentyl ethanone moieties suggests that this compound and its analogs could be valuable starting points for hit-to-lead optimization campaigns in various disease areas. Further investigation into the synthesis and biological evaluation of this molecule is warranted to fully elucidate its potential in drug discovery.
References
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Available at: [Link]
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters. Available at: [Link]
molecular weight and formula of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one
An In-Depth Technical Guide to 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties, synth...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one. This molecule, featuring a unique combination of an azetidine ring, a cyclopentyl group, and an amino functionality, presents a scaffold of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the characterization and utilization of this compound.
Introduction and Rationale
Small molecules incorporating strained ring systems, such as azetidine, have garnered considerable attention in contemporary drug discovery. The rigid azetidine scaffold can impart favorable physicochemical properties, including improved metabolic stability and receptor-binding affinity. The title compound, 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one, is a noteworthy example, combining the structural constraints of the azetidine ring with the lipophilic cyclopentyl moiety. This unique architecture suggests potential for interaction with a variety of biological targets. This guide will elucidate the fundamental characteristics of this compound and provide a framework for its synthesis and potential applications.
Physicochemical Properties
A precise understanding of the molecular formula and weight is fundamental to all subsequent experimental work, from reaction stoichiometry to analytical characterization.
Molecular Formula and Weight
The chemical structure of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one consists of a cyclopentyl group attached to an ethyl ketone, which is in turn bonded to the nitrogen of a 3-aminoazetidine ring. Based on this structure, the molecular formula is determined to be C₁₀H₁₈N₂O .
The molecular weight is calculated from the atomic weights of its constituent elements:
The sum of these atomic weights gives the final molecular weight.
Property
Value
Molecular Formula
C₁₀H₁₈N₂O
Molecular Weight
182.27 g/mol
A related compound, (S)-2-Amino-1-azetidin-1-yl-2-cyclohexyl-ethanone, which has a larger cyclohexyl ring, has a molecular weight of 196.29 g/mol and a formula of C₁₁H₂₀N₂O.[1] This highlights the impact of the cycloalkane substituent on the overall molecular properties.
Conceptual Synthesis Workflow
The synthesis of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one can be approached through a convergent strategy, coupling a protected 3-aminoazetidine with an activated cyclopentylacetic acid derivative. This method allows for modularity and efficient construction of the target molecule.
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic disconnection breaks the amide bond, yielding 3-aminoazetidine and cyclopentylacetic acid as starting synthons. A key consideration in the forward synthesis is the protection of the amino group on the azetidine ring to ensure selective acylation at the ring nitrogen.
Experimental Protocol: Proposed Synthesis
Protection of 3-Aminoazetidine: React commercially available 3-aminoazetidine dihydrochloride with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) to yield N-Boc-3-aminoazetidine.
Activation of Cyclopentylacetic Acid: Convert cyclopentylacetic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or to an active ester.
Coupling Reaction: React the N-Boc-3-aminoazetidine with the activated cyclopentylacetic acid derivative in an appropriate solvent, such as DCM or tetrahydrofuran (THF), with a base to neutralize the acid byproduct.
Deprotection: Remove the Boc protecting group from the resulting intermediate using an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one.
Purification: Purify the final compound using column chromatography or recrystallization.
The synthesis of related azetidine derivatives has been explored in the literature, providing a basis for these proposed steps.[2]
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the proposed synthetic pathway.
Caption: Logical workflow for biological target identification and validation.
Conclusion
1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one is a compound with significant potential in the field of medicinal chemistry. Its well-defined structure, characterized by a molecular formula of C₁₀H₁₈N₂O and a molecular weight of 182.27 g/mol , provides a solid foundation for further investigation. The proposed synthetic route offers a practical approach to obtaining this molecule for biological screening and lead optimization studies. The structural similarities to known bioactive molecules suggest that this compound could be a valuable starting point for the development of novel therapeutics.
References
Fengcheng Li, Minjie Mou, ..., Jiayi Yin, Yang Zhang, Feng Zhu*. DrugMAP 2.0: molecular atlas and pharma-information of all drugs. Nucleic Acids Research. DOI: 10.1093/nar/gkae791 (2024). PMID: 39271119. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. (2023-01-21). [Link]
Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists. PubMed. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. PubMed Central. [Link]
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
Technical Guide: Solubility Profile & Optimization of Aminoazetidine Amides
Executive Summary The 3-aminoazetidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for piperazines, piperidines, and pyrrolidines. Its value lies in t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-aminoazetidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for piperazines, piperidines, and pyrrolidines. Its value lies in the "Escape from Flatland" paradigm—increasing the fraction of
hybridized carbons () to improve clinical success rates.
However, aminoazetidine amides present a unique solubility paradox. While the azetidine ring lowers lipophilicity (
) compared to larger rings, the introduction of amide linkers at the 3-position can induce high lattice energy (high melting point) due to efficient intermolecular hydrogen bonding, leading to "brick dust" insolubility.
This guide details the physicochemical drivers of this scaffold's solubility and provides a self-validating workflow for profiling and optimizing these derivatives.
The Physicochemical Context[1][2][3][4]
To manipulate the solubility of aminoazetidine amides, one must understand the interplay between the ring strain , basicity , and amide topology .
The
Advantage
Unlike aromatic linkers, the azetidine ring is puckered. This deviation from planarity disrupts
stacking in the crystal lattice, theoretically lowering the melting point () and enhancing solubility.
Mechanism: The high ring strain (~26 kcal/mol) and small size reduce the molecular footprint while maintaining vector orientation similar to 1,4-disubstituted piperazines.
The Basicity Switch
The solubility profile is dictated by the substitution pattern of the azetidine nitrogen (
).
Structural State
(Approx)
Solubility Driver
Challenge
Free
9.5 – 10.5
Ionization (pH-dependent). Highly soluble at pH < 7.
Poor permeability (low ); high clearance.
Amide-Capped
Neutral
Solvation energy vs. Lattice energy.
"Brick dust" behavior; requires disruption of packing.
Alkyl-Capped
8.0 – 9.5
Ionization + Lipophilicity balance.
Metabolic instability (N-dealkylation).
The Amide "Lattice Trap"
When the 3-amino group is acylated to form an amide, it introduces a hydrogen bond donor (NH) and acceptor (CO). If the
is also capped (e.g., as a urea or amide), the molecule loses its primary ionization center. The resulting structure relies solely on thermodynamic activity () in solution. If the crystal lattice is stabilized by strong intermolecular H-bonds (amide-to-amide stacking), aqueous solubility () plummets according to the General Solubility Equation (GSE):
Key Insight: For aminoazetidine amides, reducing
(disrupting the lattice) is often more effective than lowering .
Optimization Strategies: The SAR Logic
The following decision tree outlines the structural modifications required to rescue solubility in this series.
Strategy A: Steric Shielding of the Amide
Introduce steric bulk ortho to the amide bond (on the aryl/heteroaryl tail).
Effect: Forces the amide bond out of planarity with the ring, increasing the entropic cost of crystallization.
Result: Lower
, higher .
Strategy B: N-Methylation (The "Magic Methyl")
Methylating the amide nitrogen (either the linker or the scaffold amide).
Effect: Removes a Hydrogen Bond Donor (HBD). This directly lowers the lattice energy (
).
Trade-off: Increases
slightly, but the gain in solubility from usually outweighs the lipophilicity penalty.
Strategy C: Scaffold Hopping (Azetidine vs. Oxetane)
If the basic nitrogen is not required for binding, replace the
-alkyl azetidine with an oxetane .
Effect: Oxetanes are polar but non-basic. They lower
significantly (high polarity) without the permeability liability of a highly ionized amine.
Visualization: SAR Decision Tree
The following diagram illustrates the logical flow for optimizing aminoazetidine amide solubility.
Caption: Decision tree for optimizing aminoazetidine solubility based on thermodynamic limitations (Lattice Energy vs. Lipophilicity).
Experimental Protocols
Trustworthy data requires rigorous protocols. We utilize a two-tiered approach: Kinetic (High Throughput) and Thermodynamic (Gold Standard).
Tier 1: Kinetic Solubility (Nephelometry)
Purpose: Rapid ranking of hits from DMSO stocks.
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
Dilution: Spike 2 µL of DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (Final concentration: 100 µM, 1% DMSO).
Incubation: Shake at 600 rpm for 2 hours at room temperature (
).
Readout: Measure forward light scattering (nephelometry) or absorbance at 620 nm.
Analysis: Compare signal against a solvent blank. A signal >3x background indicates precipitation.
Self-Validation: Include Hydrocortisone (High Sol) and Reserpine (Low Sol) as plate controls.
Tier 2: Thermodynamic Solubility (Shake-Flask)
Purpose: Accurate determination of equilibrium solubility (
) for lead candidates.
Solid Feed: Weigh ~1-2 mg of crystalline solid into a 1.5 mL glass vial.
Media Addition: Add 500 µL of buffer (pH 7.4 phosphate or pH 1.2 SGF).
with constant agitation (rotary shaker) for 24 hours .
Critical Step: Check pH after 24 hours.[1] If the compound is a salt, it may buffer the solution, altering the ionization state. Adjust if necessary.
Separation:
Centrifuge at 10,000 rpm for 10 mins.
Filtration: Use a PVDF (low binding) 0.22 µm syringe filter. Discard the first 20% of filtrate to account for non-specific filter binding.
Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO/Buffer (50:50).
Visualization: Solubility Workflow
Caption: Standard Operating Procedure (SOP) for Thermodynamic Solubility determination using the Shake-Flask method.
Representative Data Profile
The table below synthesizes typical solubility trends observed with aminoazetidine amides (based on aggregated literature data for this scaffold class).
Magic Methyl . Higher LogD, but significantly higher Sol due to lower .
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[2][3]
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Shake-Flask Protocols).
Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. (Discusses solubility advantages of saturated spacers). Journal of Medicinal Chemistry.
Technical Guide: Cyclopentyl-Linked Azetidine Scaffolds in Medicinal Chemistry
This guide provides an in-depth technical analysis of cyclopentyl-linked azetidine scaffolds , with a primary focus on the 2-azaspiro[3.4]octane system.[1] This architecture represents a high-value "sp³-rich" motif in mo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of cyclopentyl-linked azetidine scaffolds , with a primary focus on the 2-azaspiro[3.4]octane system.[1] This architecture represents a high-value "sp³-rich" motif in modern drug discovery, offering superior physicochemical properties compared to traditional flat aromatic or larger heterocyclic systems.[1]
[1]
Executive Summary
The integration of azetidine (a strained 4-membered amine) with cyclopentane (a 5-membered alicyclic ring) creates a unique bicyclic scaffold that addresses two critical challenges in modern drug discovery: metabolic stability and vectorial control . Unlike the metabolically labile piperidine or the planar phenyl ring, the cyclopentyl-linked azetidine —specifically the 2-azaspiro[3.4]octane core—offers a rigid, three-dimensional framework with high fraction saturated carbon (
) content.[1] This guide details the structural rationale, synthetic pathways, and medicinal applications of this scaffold.[2][3]
Part 1: Structural & Physicochemical Rationale
The "Escape from Flatland"
The pharmaceutical industry has shifted away from planar, aromatic-heavy compounds toward three-dimensional scaffolds to improve solubility and reduce off-target toxicity.[1]
Azetidine (
): A puckered 4-membered ring with significant ring strain (~25 kcal/mol). It serves as a bioisostere for cyclobutane but with a basic nitrogen handle.[1]
Cyclopentane (
): Adopts an "envelope" conformation.
The Linkage: Fusing these rings creates the 2-azaspiro[3.4]octane . This spiro-fusion locks the conformation, preventing the "floppiness" associated with linear alkyl chains while maintaining a lower molecular weight than comparable fused bicyclic systems (e.g., tropanes).[1]
Vectorial Analysis & Bioisosterism
The spiro[3.4] system is often deployed as a bioisostere for piperidine or morpholine .
Lipophilicity (LogP): The spiro-azetidine core is generally less lipophilic than the corresponding cyclohexyl analogs due to the polarity of the exposed amine and the compact solvation shell.
Exit Vectors: The spiro carbon creates a perpendicular orientation between the azetidine plane and the cyclopentane mean plane. This allows substituents to explore chemical space orthogonal to the primary binding axis, a feature unattainable with planar aromatic rings.
Synthesis of these strained systems requires overcoming the energetic penalty of forming the quaternary center. Two primary strategies are dominant: Double Alkylation and Annulation .
Strategy A: Double Alkylation (The "Carreira/Burkhard" Approach)
This is the industry-standard route for accessing the 2-azaspiro[3.4]octane core. It relies on the double nucleophilic substitution of a bis-electrophile by a sulfonamide.[1]
Mechanism:
Precursor: 1,1-bis(hydroxymethyl)cyclopentane is converted to a bis-leaving group (mesylate or triflate).[1]
Add Mg turnings (10 equiv) and sonicate/stir until Mg is consumed (reductive cleavage).
Alternative: Use
or HBr/Acetic Acid if Mg reduction is sluggish.[1]
Boc-Protection (Optional storage form):
Treat the crude amine with
and in DCM to isolate the stable tert-butyl carbamate.
Part 4: Medicinal Chemistry Applications & Case Studies
Case Study: Antitubercular Agents (Nitrofuran Warheads)
Recent studies (2023-2025) have utilized the 2,6-diazaspiro[3.4]octane core (a variant with a nitrogen in the 5-ring) to deliver nitrofuran warheads.[1]
Challenge: Traditional linkers (piperazine) suffered from rapid metabolic clearance and poor permeability in Mycobacterium tuberculosis.
Solution: Replacing the piperazine with the spiro[3.4] scaffold increased lipophilicity slightly (improving cell wall penetration) while maintaining the rigid spacing required for the warhead to engage the target enzyme (Deazaflavin-dependent nitroreductase).
Outcome: Lead compounds showed MIC values < 0.1 µg/mL against H37Rv strains.[1]
Emerging Target: Menin-MLL1 Inhibitors
In oncology, blocking the protein-protein interaction between Menin and MLL1 is a high-priority target for leukemia.[1]
Application: The spiro[3.4]octane scaffold has been employed to orient hydrophobic groups into the Menin central pocket. The rigid spiro-core acts as a "hub," directing substituents at precise angles that flexible alkyl chains cannot achieve, resulting in sub-nanomolar binding affinity.[1]
Stability Warning: Ring Opening
While metabolically stable, azetidines can be chemically labile under acidic conditions due to ring strain.
Risk: Nucleophilic attack (e.g., by Glutathione or water) at the
-carbon can open the ring.
Mitigation: Substituents on the azetidine nitrogen that withdraw electron density (e.g., amides, carbamates, or electron-deficient aryls) stabilize the ring against protonation and subsequent opening. Avoid placing highly basic, unhindered amines directly on the azetidine nitrogen if the compound will face highly acidic environments.
References
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link
Krasavin, M., et al. (2023).[1] Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI Pharmaceuticals.[1][2] Link
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
Enamine Ltd. Spirocyclic Azetidines for Medicinal Chemistry.[1][4] (Building Block Catalog & Technical Notes). Link
Bai, G., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link
An In-depth Technical Guide to the Chemical Stability of 3-Aminoazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals The 3-aminoazetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and uniq...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoazetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional structures to drug candidates. However, the inherent ring strain of this four-membered heterocycle presents distinct chemical stability challenges that must be thoroughly understood and managed throughout the drug development lifecycle. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the chemical stability of 3-aminoazetidine derivatives, focusing on degradation pathways, influencing factors, and robust analytical strategies for stability assessment.
The Double-Edged Sword: Understanding the Inherent Instability of the Azetidine Ring
The enhanced reactivity of the azetidine ring, a consequence of significant ring strain (approximately 25.4 kcal/mol), is a key attribute that can be both advantageous and detrimental. While this strain can be harnessed for unique chemical transformations, it also renders the ring susceptible to cleavage under various conditions, a critical consideration for drug stability and shelf-life.
The primary degradation pathway for 3-aminoazetidine derivatives is acid-catalyzed ring opening . This process is initiated by the protonation of the azetidine nitrogen, which significantly increases the ring strain and makes the ring carbons more electrophilic and susceptible to nucleophilic attack.[1] The pKa of the azetidine nitrogen is a critical determinant of its stability in acidic environments.[1]
The Mechanism of Acid-Catalyzed Ring Opening
Under acidic conditions, the protonated azetidinium ion can undergo nucleophilic attack, leading to ring cleavage. A common intramolecular degradation pathway involves the nucleophilic attack of a pendant amide group, as detailed by Bai et al. (2021).[1]
Mechanism of acid-catalyzed intramolecular ring-opening of an N-substituted azetidine.
Factors Influencing the Stability of 3-Aminoazetidine Derivatives
The chemical stability of a 3-aminoazetidine derivative is not solely dictated by the inherent properties of the azetidine ring but is significantly modulated by a variety of factors.
pH of the Environment
As previously discussed, acidic conditions are a major catalyst for the degradation of 3-aminoazetidines. The rate of degradation is highly pH-dependent, with increased instability observed at lower pH values due to the higher concentration of the protonated, and thus more reactive, azetidinium species.[1] Therefore, careful control and consideration of pH in formulations is paramount.
Substituents on the Azetidine Ring
The nature and position of substituents on the azetidine ring play a crucial role in modulating its stability.
N-Substituents: Electron-withdrawing groups on the azetidine nitrogen can decrease its basicity, thereby reducing the propensity for protonation and subsequent acid-catalyzed degradation.[1] Conversely, electron-donating groups can increase the basicity of the nitrogen, making the derivative more susceptible to acid-catalyzed ring opening. For instance, N-aryl azetidines with electron-withdrawing groups on the aryl ring have been shown to exhibit enhanced stability in acidic media.[1]
C3-Substituents: The substituents at the 3-position, including the critical amino group, can also influence stability through steric and electronic effects. Bulky substituents at the C3 position may sterically hinder the approach of nucleophiles, potentially slowing down ring-opening reactions. The electronic nature of these substituents can also impact the overall electron density of the ring, though this effect is generally less pronounced than that of N-substituents.
The stability of the amino group itself is also a consideration. The tert-butoxycarbonyl (Boc) protecting group, commonly used in synthesis, is acid-labile and will be cleaved under strongly acidic conditions.[2] This can expose the primary amine, which can alter the molecule's properties and stability profile. 3-Aminoazetidine is often handled as a dihydrochloride salt to improve its stability and handling characteristics.[3]
Solvent Effects
The choice of solvent can significantly impact the stability of 3-aminoazetidine derivatives. Protic solvents, such as water and alcohols, can act as nucleophiles and participate in solvolysis reactions, leading to ring opening. Aprotic solvents are generally preferred for storing and handling these compounds to minimize this degradation pathway.
Temperature
Elevated temperatures can accelerate degradation reactions, including both ring-opening and decomposition of the substituents. Thermal degradation of amino acids, for instance, can proceed through various pathways, including decarboxylation and deamination.[4] Therefore, storage at controlled, and often reduced, temperatures is recommended to ensure long-term stability.
Light Exposure
Photostability is another critical parameter. Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation. Photodegradation pathways can be complex and may involve the formation of reactive radical species.[5]
A Practical Approach to Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is an indispensable tool in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways and to develop and validate stability-indicating analytical methods.[6][7]
General Protocol for a Forced Degradation Study of a 3-Aminoazetidine Derivative
This protocol outlines a general approach for conducting a forced degradation study on a 3-aminoazetidine derivative, such as 3-aminoazetidine dihydrochloride. The goal is to achieve 5-20% degradation of the parent compound.[6][8]
Table 1: Recommended Conditions for Forced Degradation Studies
Stress Condition
Reagents and Conditions
Duration
Acid Hydrolysis
0.1 M HCl at 60°C
2, 4, 8, 24 hours
Base Hydrolysis
0.1 M NaOH at 60°C
2, 4, 8, 24 hours
Oxidative
3% H₂O₂ at room temperature
2, 4, 8, 24 hours
Thermal (Solid)
80°C
24, 48, 72 hours
Thermal (Solution)
60°C in water
24, 48, 72 hours
Photolytic (Solid)
ICH Q1B conditions (1.2 million lux hours and 200 W h/m²)
As per ICH Q1B
Photolytic (Solution)
ICH Q1B conditions in a quartz cuvette
As per ICH Q1B
Step-by-Step Methodology:
Sample Preparation: Prepare a stock solution of the 3-aminoazetidine derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile if solubility is an issue).
Stress Conditions:
Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base. Heat the solutions at the specified temperature for the designated time points. After the stress period, neutralize the samples with an equivalent amount of base or acid, respectively.
Oxidation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature and protected from light for the specified time points.
Thermal: For solid-state stress, place the powdered drug substance in a controlled temperature oven. For solution-state stress, heat an aliquot of the stock solution in a sealed vial.
Photolytic: Expose the solid drug substance or a solution in a photostability chamber according to ICH Q1B guidelines.[9][10] A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.
Workflow for a forced degradation study of a 3-aminoazetidine derivative.
Stability-Indicating Analytical Methodologies
A robust stability-indicating analytical method is crucial for accurately assessing the stability of 3-aminoazetidine derivatives. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the workhorse technique for this purpose.[11][12]
A Generic Stability-Indicating HPLC Method
The following provides a starting point for developing a stability-indicating HPLC method for a 3-aminoazetidine derivative and its potential degradation products.
Table 2: Example HPLC Method Parameters
Parameter
Condition
Column
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
Acetonitrile
Gradient
Start with a low percentage of B, gradually increase to elute more hydrophobic compounds. A typical gradient might be 5-95% B over 20 minutes.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at a suitable wavelength (e.g., 210 nm for non-chromophoric compounds) and/or MS detection for peak identification and purity assessment.
Injection Volume
10 µL
Method Development and Validation:
The initial method should be optimized to achieve adequate separation of the parent compound from all degradation products and any process-related impurities.[13] Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.[14] Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is essential to ensure that the parent peak is free from any co-eluting degradants.[8]
Conclusion
The 3-aminoazetidine moiety is a valuable asset in the medicinal chemist's toolbox. However, its inherent ring strain necessitates a thorough understanding and proactive management of its chemical stability. By carefully considering the factors that influence degradation, particularly pH and substituent effects, and by employing rigorous analytical methodologies such as forced degradation studies and validated stability-indicating HPLC methods, researchers can ensure the development of safe, effective, and stable drug candidates incorporating this important scaffold. A comprehensive understanding of the chemical stability of 3-aminoazetidine derivatives is not merely a regulatory requirement but a fundamental aspect of scientific integrity and successful drug development.
References
Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. (2021). MDPI. Retrieved from [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved from [Link]
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). Arkivoc.
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). ACS Medicinal Chemistry Letters. Retrieved from [Link]
Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity. (1998). Journal of Medicinal Chemistry. Retrieved from [Link]
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applic
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved from [Link]
3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. (n.d.).
Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019). Nature Communications. Retrieved from [Link]
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. Retrieved from [Link]
Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. (2026). Organic Letters. Retrieved from [Link]
Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). Research Journal of Pharmacy and Technology. Retrieved from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. Retrieved from [Link]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (n.d.). SpringerLink. Retrieved from [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). ACS Publications. Retrieved from [Link]
Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (2020). Pharmaceutics. Retrieved from [Link]
Stability Indicating HPLC Method Development –A Review. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
(PDF) Stability Indicating HPLC Method Development: A Review. (n.d.). ResearchGate. Retrieved from [Link]
Radical strain-release photocatalysis for the synthesis of azetidines. (n.d.). Nature. Retrieved from [Link]
3-aminoazetidine, its salts and intermediates of synthesis. (n.d.). Google Patents.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). MDPI. Retrieved from [Link]
Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. (2018). Agilent. Retrieved from [Link]
Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). AIDIC. Retrieved from [Link]
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). MDPI. Retrieved from [Link]
Degradation pathways of amino acids during thermal utilization of biomass: a review. (2025). RSC Publishing. Retrieved from [Link]
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). UKnowledge. Retrieved from [Link]
Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes. (n.d.). Agilent. Retrieved from [Link]
LC-MS/MS analysis of free amino acids. (n.d.). MASONPRO. Retrieved from [Link]
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
Salts of boronium (+3) ions with unprecedented hydrolytic stability. Design, synthesis, single-crystal X-ray structures, electrochemistry, and thermophysical properties. (n.d.). ResearchGate. Retrieved from [Link]
Application Note: Synthesis of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one
Executive Summary This application note details a robust, scalable synthesis procedure for 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one , a high-value sp³-rich scaffold used in medicinal chemistry programs (e.g., JA...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable synthesis procedure for 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one , a high-value sp³-rich scaffold used in medicinal chemistry programs (e.g., JAK inhibitors, GPCR modulators). The protocol utilizes a convergent strategy involving the amide coupling of tert-butyl azetidin-3-ylcarbamate with cyclopentylacetic acid, followed by acid-mediated deprotection. Emphasis is placed on controlling regioselectivity and maximizing yield through optimized coupling reagents (HATU) and scavenging techniques.
Retrosynthetic Analysis & Strategy
The target molecule contains a strained azetidine ring and a primary amine. The primary amine at the C3 position is prone to competing acylation if not protected. Therefore, the strategy relies on an orthogonal protection scheme using a Boc (tert-butyloxycarbonyl) group.
Strategic Workflow (DOT Diagram)
Figure 1: Convergent synthesis pathway ensuring regioselective acylation at the azetidine nitrogen.
Protocol 1: Amide Coupling (Synthesis of Intermediate)
Objective: Selective acylation of the secondary azetidine amine while preserving the Boc-protected primary amine.
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-cyclopentylacetic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C under nitrogen atmosphere. Stir for 15 minutes to generate the activated ester.
Expert Insight: Pre-activation at 0°C minimizes racemization (though less relevant for this achiral acid) and suppresses formation of N-acylurea byproducts [1].
Addition: Add tert-butyl azetidin-3-ylcarbamate hydrochloride (1.1 equiv) in one portion.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–16 hours. Monitor by LCMS for the disappearance of the acid (m/z [M+H]+ corresponding to product).
Workup:
Dilute reaction mixture with EtOAc (10 volumes).
Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x).
Note: Extensive water washes are crucial to remove residual DMF, which can interfere with crystallization.
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (SiO₂; Gradient: 0-50% EtOAc in Hexanes) to yield the Boc-protected intermediate as a white solid/foam.
Protocol 2: Boc-Deprotection (Synthesis of Final Product)
Objective: Removal of the acid-labile carbamate without cleaving the newly formed amide bond.
Dissolution: Dissolve the Intermediate from Step 1 in 1,4-dioxane (or DCM) (0.1 M).
Acidolysis: Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.
Alternative: TFA/DCM (1:4 v/v) can be used, but HCl/Dioxane yields the solid hydrochloride salt directly, which is often preferred for stability [2].
Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (appearance of [M-Boc+H]+ peak).
Isolation:
Concentrate the mixture in vacuo to remove solvent and excess HCl.
Triturate the residue with diethyl ether or MTBE to precipitate the product.
Filter the solid under nitrogen (hygroscopic) and dry under high vacuum.
Product Form: The product is isolated as 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one hydrochloride .
Quality Control & Characterization
Trustworthiness in synthesis requires rigorous validation. The following data profiles are expected for the final hydrochloride salt.
Analytical Specifications
Test
Method
Acceptance Criteria
Purity
HPLC (210/254 nm)
> 95%
Identity
LC-MS (ESI+)
[M+H]⁺ = 183.15 (Free base calc.)
Residual Solvent
¹H NMR
< 0.5% DMF/Dioxane
Expected ¹H NMR Profile (DMSO-d₆, 400 MHz)
δ 8.3–8.5 (br s, 3H): Ammonium protons (-NH₃⁺).
δ 4.2–4.5 (m, 2H): Azetidine ring protons (C2/C4).
Azetidines: While generally stable, low molecular weight azetidines can be skin irritants. Handle in a fume hood.
HATU: A potent sensitizer and irritant. Avoid inhalation of dust.
TFA/HCl: Corrosive. Use acid-resistant gloves and eye protection.
Waste Disposal: Aqueous waste from the workup contains DMF and coupling byproducts; dispose of as halogenated organic waste if DCM is used, or non-halogenated if EtOAc is used.
References
Amide Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Boc Deprotection: Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane. The Journal of Organic Chemistry, 66(11), 3779–3783. Link
Azetidine Building Blocks: Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8980. (Context on 4-membered rings). Link
Starting Material Properties: PubChem Compound Summary for CID 22101213, tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Link
Application Note: Optimized Amide Coupling of Cyclopentylacetic Acid and 3-Aminoazetidine Derivatives
Executive Summary This guide details the synthetic protocols for the amide coupling of cyclopentylacetic acid and 3-aminoazetidine (specifically the N-protected derivative, tert-butyl 3-aminoazetidine-1-carboxylate). Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic protocols for the amide coupling of cyclopentylacetic acid and 3-aminoazetidine (specifically the N-protected derivative, tert-butyl 3-aminoazetidine-1-carboxylate). While amide coupling is a routine transformation, the incorporation of the azetidine ring—a strained, four-membered heterocycle—requires specific attention to workup procedures due to the scaffold's polarity and potential hydrolytic sensitivity under harsh acidic conditions.
We present two validated workflows:
Method A (T3P): A scalable, "green" protocol utilizing Propylphosphonic Anhydride (T3P) that eliminates the need for column chromatography.[1]
Method B (HATU): A high-throughput discovery protocol designed for maximal conversion on milligram scales.
Strategic Analysis & Chemical Logic
The Reactants
Electrophile: Cyclopentylacetic acid (
). A robust, aliphatic carboxylic acid. It lacks -chiral centers, eliminating concerns regarding racemization during activation.
Nucleophile: 1-Boc-3-aminoazetidine (
).
Note: The use of the 1-Boc protected form is critical. Using the free diamine (unprotected 3-aminoazetidine) would lead to uncontrolled polymerization and regioselectivity issues between the endocyclic secondary amine and the exocyclic primary amine.
Azetidine Properties: The 4-membered ring introduces significant ring strain (~25 kcal/mol). While generally stable to basic coupling, avoid strong Lewis acids or prolonged exposure to aqueous strong acids which can trigger ring-opening [1].
Reagent Selection Strategy
Feature
T3P (Propanephosphonic acid anhydride)
HATU (Hexafluorophosphate Azabenzotriazole)
Primary Use
Scale-up (>1g) & Process Chemistry
Discovery (<100mg) & Library Synthesis
Byproducts
Water-soluble (Phosphonic acid salts)
Tetramethylurea (difficult to remove), P-salts
Workup
Liquid-Liquid Extraction (Acid/Base wash)
Column Chromatography usually required
Atom Economy
High
Moderate
Cost
Moderate
High
Recommendation: Use Method A (T3P) for reactions >500 mg or when chromatography is to be avoided. Use Method B (HATU) for rapid screening of analogs where yield is the only metric.
Visualizing the Workflow
The following diagram outlines the decision process and reaction mechanism logic.
Figure 1: Decision matrix for selecting the optimal coupling protocol based on scale and purification requirements.
Method A: Scalable Protocol (T3P)
This method is preferred for its "self-cleaning" nature. T3P byproducts are water-soluble, allowing the product to be isolated by extraction alone [2].
Materials
Cyclopentylacetic acid (1.0 equiv)
1-Boc-3-aminoazetidine (1.1 equiv)
T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step Procedure
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylacetic acid (1.0 equiv) and 1-Boc-3-aminoazetidine (1.1 equiv) in EtOAc (concentration ~0.2 M).
Tip: EtOAc is preferred over DMF as it facilitates the aqueous workup.
Base Addition: Cool the solution to 0°C. Add Pyridine (3.0 equiv).
Why Pyridine? It acts as both a base and an acylation catalyst, often providing cleaner profiles with T3P than DIPEA.
Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.
Monitoring: Check by LCMS. The T3P byproduct is not UV active, simplifying analysis.
Isolation: Dry organic layer over MgSO₄, filter, and concentrate.
Result: Typically yields >90% pure white solid/oil requiring no chromatography.
Method B: Discovery Protocol (HATU)
Preferred for small-scale library synthesis where reagent cost is negligible and maximum conversion is critical.
Materials
Cyclopentylacetic acid (1.0 equiv)
1-Boc-3-aminoazetidine (1.0 equiv)
HATU (1.1 equiv)
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
Solvent: DMF (N,N-Dimethylformamide)
Step-by-Step Procedure
Activation: Dissolve cyclopentylacetic acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 5 minutes at room temperature.
Mechanism:[1][4][2][5][6] This pre-activation forms the O-At active ester.
Addition: Add 1-Boc-3-aminoazetidine (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).
Reaction: Stir at room temperature for 1–2 hours.
Quench: Add water (5x reaction volume).
Observation: If the product precipitates, filter and wash with water (simplest workup). If it oils out, proceed to extraction.
Extraction: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, followed by brine.
Purification: Concentrate and purify via Flash Column Chromatography (0-50% EtOAc in Hexanes/Heptanes).
Note: HATU byproducts (tetramethylurea) are water-soluble but can track into organics; chromatography ensures removal.
Analytical Data & Troubleshooting
Expected Properties
Property
Value (Approx)
Notes
Formula
Assumes Boc-protected product
MW
~282.38 g/mol
Solubility
Soluble in DCM, EtOAc, MeOH
Poor solubility in water
TLC
~0.4-0.6
(50% EtOAc/Hexane) Stain: Ninhydrin (weak) or KMnO4
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Moisture in solvent
Use anhydrous DMF/EtOAc; T3P is sensitive to hydrolysis over time.
Boc-Deprotection
Acidic workup too strong
Use Citric Acid or KHSO₄ instead of HCl during workup. Keep cold.
Epimerization
N/A
Reactants are achiral; this is not a risk for this specific pair.
Ring Opening
Harsh Lewis Acids
Avoid heating >60°C; avoid strong Lewis acids.
References
Azetidine Stability & Synthesis:
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.
T3P Reagent Advantages:
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
General Amide Coupling Reviews:
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of simple coupling." Chemical Society Reviews.
Boc-3-Aminoazetidine Properties:
PubChem Compound Summary for CID 11172803, tert-Butyl 3-aminoazetidine-1-carboxylate.
Application Notes and Protocols for the Synthesis of Azetidinyl Ethanones
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Azetidinyl Ethanones in Modern Drug Discovery Azetidine scaffolds are prized motifs in medicinal chemistry, valued for the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Azetidinyl Ethanones in Modern Drug Discovery
Azetidine scaffolds are prized motifs in medicinal chemistry, valued for their ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility.[1][2] The incorporation of an ethanone (acetyl) group onto the azetidine ring creates a versatile chemical handle, opening avenues for further molecular elaboration and providing a key structural element for potent biological activity. Azetidinyl ethanones serve as crucial intermediates in the synthesis of a wide range of pharmacologically active compounds, including enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable building blocks, complete with detailed experimental protocols and an in-depth analysis of the chemical principles at play.
I. Synthesis of 1-(Azetidin-1-yl)ethanones via N-Acylation
The most direct route to 1-(azetidin-1-yl)ethanones is the N-acylation of the azetidine ring. This method is favored for its simplicity and high efficiency. The choice of acetylating agent and reaction conditions is critical to achieving high yields and purity.
Mechanistic Rationale
The N-acylation of azetidine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. A subsequent elimination of a leaving group yields the N-acetylated azetidine product. The use of a base is often necessary to neutralize the acidic byproduct generated during the reaction, which could otherwise protonate the starting azetidine, rendering it non-nucleophilic.
Diagram 1: General Mechanism of N-Acylation of Azetidine
Key Reagents and Their Functions
Reagent
Function
Causality
Azetidine (or derivative)
Starting material containing the nucleophilic nitrogen.
The lone pair on the nitrogen atom initiates the acylation reaction.
Acetic Anhydride
Acetylating agent.
Preferred for its high reactivity and the formation of a non-corrosive acetic acid byproduct, which is easily removed.[3][4]
Acetyl Chloride
Acetylating agent.
Highly reactive, but generates corrosive HCl gas, which requires the use of a stoichiometric amount of base to neutralize.
Triethylamine (TEA) or Pyridine
Base.
Scavenges the acidic byproduct (e.g., HCl from acetyl chloride), preventing the protonation of the starting azetidine and driving the reaction to completion.
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Solvent.
Aprotic solvents that are unreactive towards the reagents and dissolve both the starting materials and intermediates.
Experimental Protocol: N-Acetylation of Azetidine using Acetic Anhydride
This protocol describes a general procedure for the N-acetylation of azetidine hydrochloride, a common starting material.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add azetidine hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Basification: Cool the suspension in an ice bath to 0 °C. Add triethylamine (2.2 eq) dropwise to the suspension. The triethylamine serves to both neutralize the hydrochloride salt and the acetic acid byproduct that will be formed. Stir the mixture at 0 °C for 30 minutes.
Acetylation: Slowly add acetic anhydride (1.1 eq) to the reaction mixture at 0 °C.[5][6] The reaction is exothermic, and slow addition helps to control the temperature.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(azetidin-1-yl)ethanone.[7][8][9][10]
Characterization:
The structure of the synthesized 1-(azetidin-1-yl)ethanone can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[7][11][12][13][14]
II. Synthesis of 3-Azetidinyl Ethanones
The synthesis of azetidinyl ethanones with the acetyl group at the C3 position requires a different strategic approach, typically involving the functionalization of a pre-existing azetidine ring.
Strategy 1: Grignard Reaction with an Azetidine-3-carbonitrile
A powerful method for forming carbon-carbon bonds is the Grignard reaction.[15][16][17][18] Starting with an N-protected azetidine-3-carbonitrile, a Grignard reagent such as methylmagnesium bromide can be used to introduce the acetyl group.
Mechanistic Rationale:
The carbon atom of the Grignard reagent is highly nucleophilic and attacks the electrophilic carbon of the nitrile group. This addition forms an intermediate imine anion, which is then hydrolyzed upon acidic work-up to yield the desired ketone. The N-Boc (tert-butyloxycarbonyl) protecting group is commonly used to prevent the Grignard reagent from reacting with the azetidine nitrogen.
Diagram 2: Synthesis of 3-Acetylazetidine via Grignard Reaction
Experimental Protocol: Synthesis of 3-Acetyl-1-Boc-azetidine
Materials:
N-Boc-azetidine-3-carbonitrile
Methylmagnesium bromide (solution in THF or diethyl ether)
Anhydrous tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Eluent for column chromatography (e.g., ethyl acetate/hexanes)
Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of N-Boc-azetidine-3-carbonitrile (1.0 eq) in anhydrous THF.
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.2 eq) dropwise via a syringe.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.[7][8][9][10]
III. Synthesis of Aryl Azetidinyl Ethanones via Friedel-Crafts Acylation
For the synthesis of azetidinyl ethanones where the acetyl group is attached to an aromatic substituent on the azetidine ring, the Friedel-Crafts acylation is the premier method.[19][20][21][22][23]
Mechanistic Considerations
The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[19] The aromatic ring, activated by the electron-donating azetidine substituent, then undergoes electrophilic aromatic substitution to form the aryl ketone. The position of acylation (ortho, meta, or para) is directed by the nature of the azetidinyl substituent.
Diagram 3: Friedel-Crafts Acylation for Aryl Azetidinyl Ethanones
Experimental Protocol: Synthesis of 1-(4-Acetylphenyl)azetidine
Materials:
1-Phenylazetidine
Acetyl chloride
Aluminum chloride (AlCl₃), anhydrous
Dichloromethane (DCM), anhydrous
Ice
Concentrated hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM. Cool the suspension to 0 °C.
Formation of Acylium Ion: Slowly add acetyl chloride (1.2 eq) to the AlCl₃ suspension. Stir for 15 minutes at 0 °C.
Acylation: Add a solution of 1-phenylazetidine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
Reaction Progression: After the addition, allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates completion.
Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
Extraction and Neutralization: Separate the organic layer. Wash the organic layer with water, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
Purification: The crude product can be purified by recrystallization or column chromatography.[7][8][9][10]
Conclusion
The synthesis of azetidinyl ethanones is a critical undertaking in the field of medicinal chemistry. The choice of synthetic strategy is dictated by the desired position of the ethanone moiety on the azetidine scaffold. For N-acylation, the direct reaction of azetidine with an acetylating agent is highly effective. For C3-acylation, a Grignard reaction with an azetidine-3-carbonitrile is a robust approach. Finally, for the acylation of an aromatic substituent, the classic Friedel-Crafts reaction remains the method of choice. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize these valuable compounds for their drug discovery programs.
References
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC. [Link]
A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. (2006). Chem Pharm Bull (Tokyo). [Link]
IR and 1 H NMR spectroscopic data of the prepared compounds. ResearchGate. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]
Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate. [Link]
Synthesis, Characterization of Some New 2-Azetidinone Derivatives. (2025). ResearchGate. [Link]
Acetylation of Peptides and Proteins: Monograph 0003. (2007). IonSource. [Link]
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). Frontiers in Chemistry. [Link]
Formation of NH‐azetidines from Grignard reagents. [a] Ti(Oi‐Pr)4... ResearchGate. [Link]
A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chem Pharm Bull (Tokyo). [Link]
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]
Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. (2008). PubMed. [Link]
protocol for deprotection of Boc-3-aminoazetidine amides
Application Note: Optimized Deprotection Strategies for Boc-3-Aminoazetidine Amides Executive Summary The deprotection of Boc-3-aminoazetidine amides presents a unique challenge in medicinal chemistry: balancing the remo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Deprotection Strategies for Boc-3-Aminoazetidine Amides
Executive Summary
The deprotection of Boc-3-aminoazetidine amides presents a unique challenge in medicinal chemistry: balancing the removal of the tert-butyloxycarbonyl (Boc) group against the thermodynamic instability of the strained azetidine ring. While standard acidolysis protocols are generally effective, the specific physicochemical properties of azetidines—high polarity of the free base and susceptibility to acid-catalyzed ring opening—require tailored workflows.
This guide provides three validated protocols for the deprotection of Boc-3-aminoazetidine amides, prioritizing yield, purity, and ring integrity. It specifically addresses the isolation of the resulting hydrophilic secondary or primary amines, a common bottleneck in high-throughput synthesis.
Chemical Context & Mechanistic Grounding
The Azetidine Challenge
Azetidines possess significant ring strain (~26 kcal/mol), making them susceptible to nucleophilic ring opening under acidic conditions. While less reactive than aziridines, azetidines can degrade via acid-catalyzed hydrolysis, particularly if the reaction temperature is uncontrolled or if strong nucleophiles are present.
Target Molecule: Typically, this protocol addresses 1-Boc-3-amidoazetidines (where the exocyclic amine is acylated) or 1-Amido-3-(Boc-amino)azetidines .
The Trap: The resulting free amine (especially the azetidine ring nitrogen) is highly basic (pKa ~11) and extremely water-soluble. Standard aqueous extraction (DCM/Water + NaHCO₃) often results in massive product loss to the aqueous phase.
Mechanism of Action
The deprotection follows an SN1-like pathway. Protonation of the carbamate oxygen leads to the expulsion of the tert-butyl cation (t-Bu⁺) and the formation of a carbamic acid intermediate. Spontaneous decarboxylation reveals the amine salt.
Critical Control Point: The generated t-Bu⁺ cation is a potent electrophile. In the presence of electron-rich amide substituents (e.g., indoles, phenols), it can re-attach (scrambling). Scavengers are essential in these cases.
Figure 1: Mechanistic pathway of Boc acidolysis highlighting the critical decarboxylation step and cation scavenging.
Validated Protocols
Protocol A: TFA Acidolysis (The "Gold Standard" for Purity)
Best for: Small-scale discovery chemistry (<1g), substrates with electron-rich aromatic side chains.
Reagents:
Trifluoroacetic acid (TFA), Reagent Grade.
Dichloromethane (DCM), Anhydrous.
Triethylsilane (TES) or Triisopropylsilane (TIS) – Optional Scavenger.
Procedure:
Dissolution: Dissolve the Boc-3-aminoazetidine amide (1.0 equiv) in DCM (concentration 0.1 M).
Scavenger Addition: If the amide moiety contains electron-rich aromatics (indole, phenol, thiophene), add TES (2.0 equiv). If not, skip.
Acidification: Cool the solution to 0°C. Add TFA dropwise to achieve a final ratio of 1:2 to 1:4 (TFA:DCM).
Note: High dilution prevents polymerization.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours. Monitor by LCMS (look for [M-100+H]⁺ or [M-56+H]⁺ peaks).
Workup (Salt Isolation):
Concentrate the mixture in vacuo at <30°C (Critical: Heat promotes ring opening).
Co-evaporate with toluene (3x) or DCM (3x) to remove excess TFA.
Precipitation: Redissolve the oily residue in a minimum volume of MeOH/DCM, then add cold Diethyl Ether (Et₂O) or MTBE. The Azetidine-TFA salt usually precipitates as a white solid.
Centrifuge or filter to collect.
Protocol B: HCl in Dioxane (The "Scale-Up" Method)
Best for: Gram-scale synthesis, products requiring dry salt isolation, avoiding fluorinated waste.
Reagents:
4.0 M HCl in 1,4-Dioxane.
Solvent: 1,4-Dioxane or MeOH (if solubility is poor).
Procedure:
Dissolution: Dissolve substrate in 1,4-Dioxane (or minimal MeOH).
Addition: Add 4.0 M HCl in Dioxane (5–10 equiv) at 0°C.
Reaction: Stir at RT for 1–3 hours.
Isolation: The product often precipitates directly as the hydrochloride salt.
If solid forms: Filter under N₂, wash with Et₂O, and dry.
If no solid: Concentrate in vacuo, triturate with Et₂O/Hexanes.
Critical Workup: Isolating the Free Base
The most common failure mode is losing the polar azetidine during basic extraction. Do NOT use standard aqueous washes for highly polar variants.
Decision Matrix: How to Isolate?
Figure 2: Decision matrix for selecting the appropriate isolation strategy based on product polarity.
Strong Cation Exchange (SCX) cartridges allow you to "catch" the amine and wash away non-basic impurities, then "release" it.
Load: Dissolve the crude TFA/HCl salt in MeOH. Load onto a pre-conditioned SCX-2 cartridge.
Wash: Elute with MeOH (removes non-basic impurities and protecting group byproducts).
Release: Elute with 2M NH₃ in MeOH .
Finish: Concentrate the ammoniacal filtrate in vacuo to obtain the clean free base.
Method D: Resin Neutralization (Batch Mode)
Dissolve the crude salt in MeOH.
Add Amberlyst A-21 (weakly basic resin) or Carbonate-supported silica (3–4 equiv by loading).
Agitate for 30–60 mins.
Filter off the resin. The filtrate contains the free amine.
Data & Validation
Table 1: Comparison of Deprotection Conditions for Azetidine Amides
Parameter
Protocol A (TFA/DCM)
Protocol B (HCl/Dioxane)
Protocol C (SCX Workup)
Reaction Rate
Fast (30-60 min)
Moderate (1-3 h)
N/A (Workup only)
Ring Stability
High (if T < 30°C)
High
Excellent
Scavenger Need
High (for indoles/phenols)
Low
N/A
Salt Form
Trifluoroacetate (Hygroscopic)
Hydrochloride (Solid)
Free Base
Yield (Typical)
85-95%
80-90%
>90% recovery
Troubleshooting Guide:
Issue: New peaks in NMR around 3.5–4.5 ppm (complex multiplets).
Cause: Ring opening (hydrolysis) to form 3-amino-propanol derivatives.
Fix: Lower evaporation temperature; ensure anhydrous solvents; switch to HCl/Dioxane.
Issue: Low mass recovery after extraction.
Cause: Product partitioning into aqueous phase.[1][2]
Fix: Switch to Method C (SCX) . Do not use water washes.[3]
References
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
Han, G.; Tamaki, M.; Hruby, V. J. Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane. J. Pept.[4] Res.2001 , 58, 338–341.
St-Denis, Y.; et al. Optimization of the Synthesis of Azetidine-Based Compounds: Stability Concerns. Org.[5][6] Process Res. Dev. (General reference for azetidine stability in process chemistry).
Lundt, B. F.; et al. Selective Removal of the Boc Group by Acidolysis. Int. J. Pept. Protein Res.1978, 12, 258.
scale-up synthesis of aminoazetidine cyclopentyl ketones
Application Note: Scalable Synthesis of Aminoazetidine Cyclopentyl Ketones Executive Summary The synthesis of aminoazetidine cyclopentyl ketones represents a specific challenge in process chemistry: coupling a strained,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of Aminoazetidine Cyclopentyl Ketones
Executive Summary
The synthesis of aminoazetidine cyclopentyl ketones represents a specific challenge in process chemistry: coupling a strained, four-membered nitrogen heterocycle (azetidine) with a sterically demanding cyclopentyl group while preventing ring-opening or over-alkylation.
This Application Note details a robust, scalable protocol for synthesizing tert-butyl 3-(cyclopentanecarbonyl)azetidine-1-carboxylate (and its deprotected amino-ketone derivatives). We utilize the Weinreb Amide methodology to ensure chemoselectivity, preventing the formation of tertiary alcohols—a common failure mode when using nitriles or esters with Grignard reagents at scale.
Strategic Route Selection
For scale-up (>100 g), safety and impurity profile are paramount. We reject direct addition of Grignard reagents to esters due to the high risk of bis-addition (forming tertiary alcohols). Instead, we employ the Weinreb Amide route.[1][2][3][4]
Advantages of this Protocol:
Chemoselectivity: The stable 5-membered chelate intermediate formed prevents the addition of a second equivalent of Grignard reagent.
Safety: Avoids the use of highly reactive acid chlorides on the strained azetidine ring.
Scalability: Uses T3P (Propylphosphonic anhydride) as a coupling agent, which is non-explosive, has low toxicity, and provides easy water-soluble byproduct removal compared to CDI or EDC/HOBt.
Chemical Pathway Visualization
The following diagram illustrates the reaction pathway and the critical intermediate stabilization.
Figure 1: Synthetic pathway utilizing the Weinreb amide to prevent over-alkylation. The Mg-Chelate is the critical "brake" that stops the reaction at the ketone stage.
Rationale: T3P is selected over EDC/HOBt for scale-up because it drives the reaction to completion without racemization (if chiral centers exist) and simplifies workup (byproducts are water-soluble).
Reagents:
1-Boc-azetidine-3-carboxylic acid (1.0 equiv)
N,O-Dimethylhydroxylamine HCl (1.2 equiv)
DIPEA (Diisopropylethylamine) (3.0 equiv)
T3P (50% w/w in EtOAc) (1.5 equiv)
Solvent: Ethyl Acetate (10 volumes) or DCM.
Protocol:
Charge the reactor with 1-Boc-azetidine-3-carboxylic acid and N,O-Dimethylhydroxylamine HCl in Ethyl Acetate (EtOAc).
Cool the mixture to 0–5 °C.
Add DIPEA dropwise over 30 minutes. Note: Exothermic. Maintain T < 10 °C.
Add T3P solution slowly over 1 hour.
Warm to 20–25 °C and stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).
Workup: Wash with water (2x), saturated NaHCO3 (2x), and brine.
Concentrate the organic layer to yield the Weinreb amide as a viscous oil or low-melting solid.
Checkpoint: Purity should be >95% by HPLC. No chromatography usually required.
Rationale: Temperature control is critical.[3] While Weinreb amides resist over-addition, the strained azetidine ring can degrade if the exotherm is uncontrolled.
Reagents:
Weinreb Amide (from Step 1) (1.0 equiv)
Cyclopentylmagnesium bromide (2.0 M in THF) (1.3 equiv)
Solvent: Anhydrous THF (10 volumes)
Protocol:
Dissolve the Weinreb amide in anhydrous THF under Nitrogen/Argon.
Cool the reactor to -10 °C to -20 °C .
Critical Process Parameter (CPP): Do not cool below -40°C unless necessary; Grignard reagents can precipitate/stall, leading to a runaway exotherm upon warming.
Add Cyclopentylmagnesium bromide dropwise.
Rate: Control addition so internal temperature never exceeds -5 °C.
Stir at 0 °C for 1–2 hours.
Mechanism:[1][3][5] The reaction forms the stable tetrahedral magnesium chelate (see Fig 1).
Quench:
Prepare a solution of 10% Citric Acid or 1M HCl (cold).
Transfer the reaction mixture into the quench solution (inverse quench) to manage gas evolution and heat.
Caution: Maintain pH < 4 to ensure hydrolysis of the intermediate, but avoid prolonged exposure to strong acid if Boc-protection must be preserved.
Extraction: Extract with EtOAc or MTBE. Wash with brine.
Purification: Crystallize from Heptane/EtOAc if solid, or pass through a silica plug if oil.
Process Engineering & Safety Workflow
The following diagram outlines the physical operations required for the scale-up, highlighting safety checkpoints.
Figure 2: Engineering workflow for the Grignard addition step. Note the inverse quench strategy to control heat release.
Data & Specifications
Table 1: Critical Process Parameters (CPPs)
Parameter
Specification
Impact of Deviation
Water Content (KF)
< 0.05% in THF
High water destroys Grignard, lowering yield and generating cyclopentane gas (pressure risk).
Excess Grignard is hard to remove; insufficient leads to unreacted amide.
Quench pH
pH 3.0 – 4.0
pH > 5 fails to hydrolyze the intermediate; pH < 1 risks Boc-deprotection.
Troubleshooting & Self-Validation
Issue: Low conversion after Grignard addition.
Root Cause:[1][3] Wet solvent or degraded Grignard reagent.
Validation: Titrate Grignard reagent using salicylaldehyde phenylhydrazone before use.
Issue: Tertiary alcohol impurity observed (>5%).
Root Cause:[1][3] Loss of the "Weinreb Chelate" due to high temperature or insufficient N-methoxy/N-methyl coordination.
Fix: Ensure temperature is strictly < 0°C during addition. Verify the quality of the starting Weinreb amide (no free acid).
Issue: Product is an oil and won't crystallize.
Fix: Azetidine ketones are often low-melting solids. Convert to the Hydrochloride Salt by dissolving in EtOAc and adding 4M HCl in Dioxane. The salt form is usually a stable, crystalline solid suitable for filtration.
References
Weinreb Amide Synthesis (General): Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815.
T3P Coupling Reagent: "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters." Organic Process Research & Development, 2009 , 13, 906.
Grignard Scale-Up Safety: "Safe Execution of Exothermic Reactions: Grignard Preparation and Reaction." Organic Process Research & Development, 2012 .
Azetidine Ring Stability: "Recent Advances in the Synthesis and Reactivity of Azetidines." Chem. Soc. Rev., 2021 .
Functionalization of the 3-Aminoazetidine Core: A Strategic Guide for Drug Design
This guide outlines the strategic functionalization of the 3-aminoazetidine core, a high-value scaffold in modern medicinal chemistry. It moves beyond standard textbook definitions to provide actionable protocols, bioiso...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic functionalization of the 3-aminoazetidine core, a high-value scaffold in modern medicinal chemistry. It moves beyond standard textbook definitions to provide actionable protocols, bioisosteric rationale, and troubleshooting for drug discovery campaigns.
Executive Summary: The Rise of the "Kite" Scaffold
The 3-aminoazetidine moiety has emerged as a superior bioisostere for the ubiquitous piperazine ring. Unlike the "chair" conformation of piperazine, the 3-aminoazetidine adopts a puckered "kite" geometry. This structural nuance offers three critical advantages in Lead Optimization:
Vector Reorientation: It alters the exit vectors of substituents, potentially accessing novel binding pockets or relieving steric clashes.
pKa Modulation: The strained azetidine nitrogen exhibits distinct basicity profiles compared to six-membered rings, influencing permeability and hERG liability.
Metabolic Stability: The sp³-rich core reduces aromatic ring count (Fsp³ score), often improving solubility and metabolic half-life.
This guide provides the "How-To" for navigating the synthetic challenges of this strained ring, specifically focusing on orthogonal protection strategies and selective N-functionalization .
Strategic Rationale: Bioisosterism & Design
3-Aminoazetidine vs. Piperazine
Replacing a piperazine linker with a 3-aminoazetidine core is not merely a space-filling exercise; it is a geometric edit.
Feature
Piperazine (Chair)
3-Aminoazetidine (Puckered)
Design Implication
N–N Distance
~2.9 Å (1,4-relationship)
~3.4 Å (Trans-isomer)
Azetidine extends the reach between pharmacophores.
Conformation
Rigid Chair
Flexible Pucker
Azetidine can adapt to induced-fit binding modes.
Basicity (pKa)
~9.8 (Secondary amine)
~8.3 - 9.0 (Exocyclic amine)
Lower pKa can improve CNS penetration and reduce phospholipidosis risk.
Chirality
Achiral (usually)
Achiral (unless substituted)
3-Aminoazetidine is achiral, simplifying synthesis compared to chiral pyrrolidines.
Application Note: Orthogonal Protection Strategy
The primary synthetic challenge is differentiating the endocyclic azetidine nitrogen (N1) from the exocyclic primary/secondary amine (N-ex) . A robust orthogonal protection strategy is required to functionalize these positions independently.
The "Boc-Cbz Dance"
The most reliable workflow involves starting with commercially available N-Boc-3-azetidinone or N-Cbz-3-azetidinone. The choice depends on which nitrogen requires the harsher functionalization conditions later.
Workflow Visualization
The following diagram illustrates the decision tree for selective functionalization.
Caption: Strategic workflow for orthogonal functionalization of the 3-aminoazetidine core, prioritizing the order of reactivity.
Detailed Experimental Protocols
Protocol 1: Reductive Amination (Installing the Exocyclic Amine)
This is the entry point for most libraries. The use of sodium triacetoxyborohydride (STAB) is preferred over cyanoborohydride due to lower toxicity and better selectivity in the presence of the strained ring.
Acetic Acid (AcOH) (1.0 equiv, optional but recommended for basic amines)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
Formation of Imine: In a flame-dried flask under N2, dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous DCM (0.1 M). Add the amine partner (1.1 equiv).
Note: If the amine is a hydrochloride salt, add 1.1 equiv of DIPEA.[1]
Catalysis: Add AcOH (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
Critical: Do not add STAB all at once; the exotherm can lead to side reactions.
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS (look for disappearance of ketone m/z).
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
1H NMR: Diagnostic signal for the azetidine C3-H proton usually appears as a multiplet around 3.5–4.0 ppm.
Stability: The N-Boc protected product is stable at RT.
Protocol 2: N1-Arylation via SnAr (Post-Deprotection)
Azetidines are excellent nucleophiles for SnAr reactions due to the relief of transannular strain upon planarization of the nitrogen during the transition state.
Prerequisite: Start with the TFA salt of the 3-functionalized azetidine (after removing Boc).
DMSO or NMP (Polar aprotic solvents are essential)
Procedure:
Dissolution: Dissolve the heteroaryl halide in DMSO (0.2 M).
Addition: Add the azetidine-TFA salt.
Base: Add DIPEA dropwise. The solution may warm slightly.
Heating: Heat to 80–100 °C.
Safety: Azetidines are thermally stable up to ~120 °C in these conditions, but avoid prolonged heating above 140 °C to prevent ring opening.[1]
Workup: Dilute with water/EtOAc. Wash organic layer extensively with water to remove DMSO.
Case Studies & Biological Context
While Delafloxacin and Cobimetinib utilize the 3-hydroxyazetidine core, they serve as critical proof-of-concept for the safety and metabolic stability of the azetidine ring in FDA-approved drugs.
Cobimetinib (Cotellic): Features a 3-hydroxy-3-piperidylazetidine. The azetidine ring provides a rigid link that positions the piperidine for optimal interaction within the MEK binding pocket.
Triple Reuptake Inhibitors: Research has demonstrated that replacing the 3-oxyazetidine core (common in earlier antidepressants) with 3-aminoazetidine eliminates a chiral center (in symmetrical analogs) and improves hSERT/hNET selectivity profiles [1].
Bioisostere Data (Piperazine vs. 3-Aminoazetidine):
In a direct comparison within a σ2 receptor ligand series, the 3-aminoazetidine analog maintained nanomolar affinity (Ki = 4.5 nM) comparable to the parent piperazine, while significantly reducing molecular weight and altering the lipophilicity profile [2].
Troubleshooting & Safety
Issue
Cause
Solution
Ring Opening
Strong Lewis acids or excessive heat (>150°C).
Avoid AlCl3 or neat TFA at high temps. Use mild deprotection (HCl/Dioxane or dilute TFA).
Polymerization
Free base azetidine concentration too high.
Store 3-aminoazetidine intermediates as salts (HCl or TFA) or carbamates (Boc/Cbz).
Low Yield (Reductive Amination)
Incomplete imine formation.
Use Ti(OiPr)4 as a dehydrating agent before adding reducing agent if the amine is sterically hindered.
References
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. ACS Medicinal Chemistry Letters. (2014). Demonstrates the bioisosteric utility of the scaffold.
Exploration of Diazaspiro Cores as Piperazine Bioisosteres. PMC - NIH. (2022). Provides direct binding affinity comparisons.
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. (2024). Discusses orthogonal protection and late-stage functionalization.
Delafloxacin Structure and Properties. MDPI. (2019). Structural analysis of the related 3-hydroxyazetidine drug.
pKa Values of Piperazines. Journal of Chemical & Engineering Data. (2009). Reference for comparative basicity.
Application Note & Protocol: A Validated Synthesis of Cyclopentylacetyl-3-aminoazetidine
Abstract Azetidines are strained four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] This docu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Azetidines are strained four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] This document provides a comprehensive, two-step protocol for the synthesis of cyclopentylacetyl-3-aminoazetidine, a novel derivative with potential applications in drug discovery programs. The synthesis employs a robust amide coupling reaction between N-Boc-protected 3-aminoazetidine and cyclopentylacetic acid, followed by an efficient acidic deprotection. This guide is designed for researchers and drug development professionals, offering detailed experimental procedures, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible results.
Introduction and Synthetic Strategy
The azetidine ring system is a privileged scaffold in modern drug design, often used as a conformationally constrained bioisostere for other cyclic and acyclic amines.[3] Its incorporation can lead to improved metabolic stability, cell permeability, and target-binding affinity. The target molecule, cyclopentylacetyl-3-aminoazetidine, combines the rigid azetidine core with a lipophilic cyclopentylacetyl side chain, making it an interesting candidate for library synthesis and lead optimization.
Our synthetic approach is a logical and widely validated two-stage process.
Amide Bond Formation: The synthesis begins with the coupling of commercially available cyclopentylacetic acid and 1-Boc-3-aminoazetidine. The amine on the azetidine ring is protected with a tert-butoxycarbonyl (Boc) group. This is a critical strategic decision to prevent self-coupling or other side reactions involving the secondary amine of the azetidine ring itself.[4][5] The carboxylic acid is activated in situ using a modern peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitates efficient amide bond formation under mild conditions with minimal racemization risk.[6]
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the target primary amine as a salt, which can be isolated or neutralized to the free base.[7][8]
This strategy is outlined in the synthetic scheme below.
Figure 1: Overall synthetic scheme for cyclopentylacetyl-3-aminoazetidine.
Materials and Equipment
Reagents
Reagent
CAS No.
MW ( g/mol )
Supplier
Notes
Cyclopentylacetic acid
1123-00-8
128.17
Sigma-Aldrich
Purity ≥98%
1-Boc-3-aminoazetidine
193269-82-2
172.23
Combi-Blocks
Purity ≥97%
HATU
148893-10-1
380.23
TCI Chemicals
Peptide coupling reagent
DIPEA
7087-68-5
129.24
Acros Organics
Hunig's base, redistill before use
Trifluoroacetic acid (TFA)
76-05-1
114.02
Fisher Scientific
Reagent grade, handle in fume hood
N,N-Dimethylformamide (DMF)
68-12-2
73.09
EMD Millipore
Anhydrous, <50 ppm water
Dichloromethane (DCM)
75-09-2
84.93
J.T.Baker
Anhydrous, ACS grade
Ethyl Acetate (EtOAc)
141-78-6
88.11
VWR
ACS grade
Hexanes
110-54-3
-
VWR
ACS grade
Saturated aq. NaHCO₃
-
-
Lab Prepared
-
Brine
-
-
Lab Prepared
Saturated NaCl solution
Anhydrous MgSO₄
7487-88-9
120.37
Sigma-Aldrich
For drying organic layers
Silica Gel
112926-00-8
60.08
SiliCycle
230-400 mesh, for chromatography
Equipment
Magnetic stir plates and stir bars
Round-bottom flasks (50 mL, 100 mL)
Glass funnels and separatory funnel (250 mL)
Rotary evaporator
Flash chromatography system
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
NMR spectrometer (≥400 MHz)
LC-MS system
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Detailed Experimental Protocols
The overall experimental workflow is depicted below, from reaction setup to final product isolation and analysis.
Step 1: Synthesis of N-(1-Boc-azetidin-3-yl)-2-cyclopentylacetamide
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentylacetic acid (1.00 g, 7.80 mmol, 1.0 equiv).
Reagent Addition: Dissolve the acid in anhydrous DMF (25 mL). To this solution, add 1-Boc-3-aminoazetidine (1.49 g, 8.58 mmol, 1.1 equiv) followed by DIPEA (4.08 mL, 23.4 mmol, 3.0 equiv). Stir the mixture for 5 minutes at room temperature.
Initiation: In a separate vial, dissolve HATU (3.27 g, 8.58 mmol, 1.1 equiv) in anhydrous DMF (10 mL). Add the HATU solution dropwise to the reaction mixture over 5 minutes. An exotherm may be observed.
Reaction: Stir the reaction mixture at room temperature for 4 hours.
Monitoring: Monitor the reaction progress by TLC (Mobile phase: 50% EtOAc/Hexanes; Rf of product ≈ 0.4) or LC-MS until the starting materials are consumed.
Work-up:
Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of ethyl acetate.
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude oil.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 50% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate in vacuo to yield N-(1-Boc-azetidin-3-yl)-2-cyclopentylacetamide as a colorless oil or white solid. (Expected yield: 80-90%).
Step 2: Synthesis of Cyclopentylacetyl-3-aminoazetidine
Reaction Setup: Dissolve the purified N-(1-Boc-azetidin-3-yl)-2-cyclopentylacetamide (1.85 g, 6.24 mmol, 1.0 equiv) from Step 1 in dichloromethane (DCM, 20 mL) in a 50 mL round-bottom flask.
Deprotection: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5 mL) dropwise.
Reaction: Remove the ice bath and stir the solution at room temperature for 1 hour.
Monitoring: The reaction can be monitored by LC-MS. The disappearance of the Boc-protected starting material and the appearance of the product peak (with a mass difference of 100.05 Da) indicates completion.
Work-up:
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
Dissolve the resulting residue in DCM (50 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ (2 x 30 mL) until effervescence ceases.
Wash the organic layer with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free base.
Purification: The crude product can be purified by flash chromatography on silica gel using a mobile phase of 5-10% methanol in DCM containing 1% ammonium hydroxide to prevent streaking. Combine pure fractions and concentrate to afford cyclopentylacetyl-3-aminoazetidine as a clear oil. (Expected yield: 85-95%).
Trifluoroacetic acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
HATU: Can be irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust and contact with skin.
DIPEA and DMF: Can be absorbed through the skin. Wear nitrile gloves and handle in a well-ventilated area or fume hood.
All reactions should be performed in a well-ventilated chemical fume hood.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low yield in Step 1
1. Incomplete reaction. 2. Reagents (especially DMF) contain water. 3. Loss of product during aqueous work-up.
1. Extend reaction time to 6-8 hours or add another 0.2 equiv of HATU. 2. Use freshly opened anhydrous solvents. Ensure DIPEA is dry. 3. Perform back-extraction of aqueous layers with ethyl acetate.
Incomplete deprotection in Step 2
1. Insufficient TFA. 2. Short reaction time.
1. Increase the volume of TFA used. 2. Extend the reaction time to 2 hours and re-check by LC-MS.
Product streaks on TLC plate
The final product is a basic amine that interacts strongly with acidic silica gel.
Add a small amount of base (1% triethylamine or ammonium hydroxide) to the chromatography eluent.
Multiple spots on TLC after coupling
1. Side reactions. 2. Unreacted starting material.
1. Ensure HATU is added to the mixture of acid, amine, and base, not pre-mixed with the acid alone. 2. Ensure stoichiometry is correct and reaction is run to completion.
References
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
Hashimoto, T., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(6), 723–727. [Link]
Al-Zoubi, R. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 910. [Link]
Vedejs, E., & Klapars, A. (2000). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. The Journal of Organic Chemistry, 65(25), 8557–8566. [Link]
Falch, E., et al. (2000). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of Medicinal Chemistry, 43(16), 3148–3157. [Link]
Al-Zoubi, R. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. [Link]
University of Sheffield. (n.d.). Catalytic Amidation. [Link]
Parmar, D., & Sugumaran, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49615-49635. [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
Liu, C., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171891. [Link]
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. [Link]
Precision Solvent Selection for Azetidine-2-Carboxylic Acid Peptide Coupling
Executive Summary Azetidine-2-carboxylic acid (Aze) serves as a critical proline analogue in peptidomimetics, offering a constrained 4-membered ring that induces distinct conformational rigidity. However, its incorporati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Azetidine-2-carboxylic acid (Aze) serves as a critical proline analogue in peptidomimetics, offering a constrained 4-membered ring that induces distinct conformational rigidity. However, its incorporation into peptide backbones presents unique synthetic challenges: reduced nucleophilicity due to ring strain (~26 kcal/mol), steric hindrance , and susceptibility to ring-opening under aggressive conditions.
This guide moves beyond traditional DMF/NMP workflows, which are increasingly restricted under REACH and pharmaceutical sustainability mandates. We present a validated framework for selecting Green Binary Solvent Systems (e.g., DMSO/EtOAc, 2-MeTHF) that maintain or exceed the coupling efficiency of traditional polar aprotic solvents while mitigating toxicity and side reactions.
The Azetidine Challenge: Mechanistic Constraints
To select the right solvent, one must understand the failure modes of Aze coupling:
Nucleophilicity Deficit: While Aze is a secondary amine like Proline, the 4-membered ring imposes significant angle strain. The nitrogen lone pair is less available for nucleophilic attack compared to the 5-membered pyrrolidine ring of Proline.
Racemization Risk: The activation of Fmoc-Aze-OH is prone to racemization via enolization, particularly in the presence of strong bases (e.g., DBU, high concentrations of DIPEA) and high-polarity solvents that stabilize the ionic intermediate.
Solvation & Swelling: In Solid-Phase Peptide Synthesis (SPPS), the solvent must not only dissolve the zwitterionic amino acid but also sufficiently swell the resin (polystyrene or ChemMatrix) to allow diffusion of the bulky Aze derivative.
Solvent Selection Matrix
The industry is shifting toward "Green" alternatives that match the polarity and viscosity profiles of DMF.
Table 1: Physicochemical Comparison of Solvent Systems
Solvent System
Classification
Viscosity (cP)
Polarity (Normalized)
Resin Swelling (PS-DVB)
Rec. for Aze Coupling?
DMF
Traditional (Toxic)
0.92
1.00 (Ref)
High
Yes (Standard)
NMP
Traditional (Reprotox)
1.67
0.98
Very High
Yes (Difficult seq.)
2-MeTHF
Green (Bio-based)
0.46
0.65
High
Excellent (Solution)
DMSO/EtOAc (1:9)
Green Binary
~0.60
0.70
High
Excellent (SPPS)
G-Valerolactone (GVL)
Green
1.93
High
Moderate
Conditional (Viscous)
Propylene Carbonate
Green
2.50
High
Low
No (Poor swelling)
Analyst Note: The DMSO/EtOAc (1:9 to 2:8) binary mixture is the superior "drop-in" replacement for DMF in SPPS. It provides the necessary polarity to dissolve Fmoc-Aze-OH and coupling reagents (HATU/Oxyma) while maintaining low viscosity for rapid diffusion into the resin bead.
Visualizing the Decision Logic
The following diagram illustrates the logic flow for selecting the optimal solvent system based on your specific synthesis phase and constraints.
Figure 1: Decision Matrix for Solvent Selection. Green paths indicate recommended sustainable workflows.
Detailed Protocols
Protocol A: Green SPPS of Aze-Containing Peptides
Objective: Coupling Fmoc-Aze-OH to a resin-bound peptide using a binary solvent system.
System: DMSO/EtOAc (1:9 v/v).
Reagents:
Solvent: Mix 10 mL DMSO with 90 mL Ethyl Acetate (EtOAc).
Coupling Cocktail: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[1] Note: Oxyma is preferred over HOBt/HOAt for safety and racemization suppression.
Fmoc-Aze-OH: 3.0 equivalents relative to resin loading.
Step-by-Step Workflow:
Resin Swelling (Crucial):
Wash resin with DMSO/EtOAc (1:9) for 3 x 2 min.
Allow resin to swell in the solvent for 20 minutes. Validation: Ensure resin bed volume is comparable to DCM swelling.
Deprotection:
Treat with 20% Piperidine in DMSO/EtOAc (1:9) for 2 x 5 min.
Note: The presence of EtOAc does not inhibit Fmoc removal.
Activation (Pre-activation is discouraged to prevent racemization):
Dissolve Fmoc-Aze-OH (3 eq) and Oxyma Pure (3 eq) in the minimum volume of DMSO/EtOAc.
Add DIC (3 eq) immediately before adding to the resin.
Coupling:
Add the activated mixture to the resin.
Agitate at Room Temperature for 60 minutes .
Double Coupling (Mandatory for Aze): Drain, and repeat the coupling step with fresh reagents for another 45 minutes.
Monitoring:
Perform the Chloranil Test (preferred for secondary amines) or cleavage of a small aliquot for LC-MS. Do not rely on Kaiser test (ninhydrin) as Aze is a secondary amine and may yield false negatives.
Objective: Coupling a bulky amino acid to the N-terminus of an Aze residue (X-Aze coupling).
System: 2-MeTHF (2-Methyltetrahydrofuran).[2][3]
Rationale: 2-MeTHF is hydrophobic enough to allow easy aqueous workup but polar enough to dissolve the peptide. It separates easily from water, unlike DMF.
Workflow:
Dissolution: Dissolve the C-terminal Aze-peptide (free amine) in 2-MeTHF (0.1 M concentration).
Activation:
In a separate vial, dissolve the incoming Fmoc-AA-OH (1.2 eq) and COMU (1.2 eq) in 2-MeTHF.
Add TMP (2,4,6-Trimethylpyridine / Collidine) (2.5 eq). Collidine is a weaker base than DIPEA, reducing the risk of epimerization of the sensitive Aze residue.
Reaction:
Combine the solutions. Stir at 25°C.
Monitor by TLC or HPLC.
Workup:
Wash the organic layer (2-MeTHF) directly with 5% NaHCO3, 1M HCl, and Brine. (No extraction needed, just washing).
Mechanistic Pathway & Troubleshooting
Understanding the reaction at the molecular level aids in troubleshooting.
Figure 2: Reaction pathway highlighting the critical role of solvent in stabilizing the transition state (TS) and preventing racemization.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Coupling
Steric hindrance of the Aze ring.
Double couple at 50°C (if Cys/His absent). Switch to HATU if DIC/Oxyma fails.
Racemization
Base strength too high (DIPEA).
Switch to Collidine (TMP) or base-free carbodiimide (DIC/Oxyma).
Precipitation
Poor solubility of peptide segment.
Increase DMSO ratio in binary mix (e.g., go from 1:9 to 3:7).
Resin Clumping
Poor swelling in EtOAc.
Ensure DMSO is present (min 10%). Switch to 2-MeTHF if available.
References
Ferrazzano, L. et al. (2019). Green Solvents Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides.[4] ACS Sustainable Chemistry & Engineering.[4] [Link]
Jad, Y. E. et al. (2016).[3] Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions.[4] ACS Sustainable Chemistry & Engineering.[4] [Link]
Lawrenson, S. B. et al. (2017).[5] The greening of peptide synthesis: Propylene carbonate as a solvent.[4][5] Green Chemistry.[4][5][6] [Link]
Al Musaimi, O. et al. (2020).[4] Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry.[4][5][6] [Link]
Isidro-Llobet, A. et al. (2009). Amino Acid-Protecting Groups.[1][4][5][7][8] Chemical Reviews. (Reference for Aze stability and side reactions). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: AZT-CP-092
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Improving Yield & Purity of 3-Aminoazetidine Amide Derivatives
Executive Summary
The synthesis of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one presents a classic "polar amine" challenge. While the amide coupling itself is chemically straightforward, the yield loss typically occurs in two "invisible" phases:
Inefficient Coupling: Steric drag from the azetidine ring and poor activation of the cyclopentylacetic acid.
Workup Loss: The final product is a highly polar, water-soluble primary amine. Standard aqueous workups often wash the product into the waste stream.
This guide moves beyond standard textbook protocols to industrial "best practices" that prioritize mass recovery and ring stability.
Module 1: The Coupling Phase (Amide Formation)[1]
The Challenge: Standard EDC/HOBt couplings often stall due to the formation of N-acylurea byproducts that are difficult to separate from the polar azetidine intermediate. HATU is effective but expensive and generates tetramethylurea, which complicates purification.[1]
The Solution: Switch to T3P (Propylphosphonic anhydride) .[2]
Why: T3P acts as a kinetic driver for amide bond formation with azetidines. Unlike EDC, its byproducts are water-soluble phosphates, allowing for a simple phase cut without chromatography in many cases [1].
Optimized Protocol (T3P Method)
Reagent
Equivalents
Role
Cyclopentylacetic Acid
1.0 eq
Acyl Donor
3-(Boc-amino)azetidine
1.1 eq
Amine Nucleophile (Protected)
T3P (50% in EtOAc/DMF)
1.5 - 2.0 eq
Coupling Agent
DIPEA (Hünig's Base)
3.0 eq
Acid Scavenger
Ethyl Acetate (EtOAc)
Solvent (10V)
Reaction Medium
Step-by-Step:
Dissolve Cyclopentylacetic acid and DIPEA in EtOAc (or DMF if solubility is poor) at 0°C.
Add 3-(Boc-amino)azetidine (HCl salt or free base).
Add T3P dropwise. Critical: Maintain temperature < 5°C during addition to prevent exotherms that degrade the azetidine ring.
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Workup: Wash with water (x2), Sat. NaHCO₃ (x2), and Brine (x1). The T3P byproducts wash away; the Boc-protected intermediate stays in the organic layer.
Module 2: The Deprotection Phase (Unmasking)
The Challenge: Azetidines are strained 4-membered rings. Strong Lewis acids or high temperatures during Boc-removal can trigger ring-opening polymerization, destroying the scaffold [2].
The Solution: Controlled Acidolysis.
Protocol Choice: HCl vs. TFA
Option A: 4M HCl in Dioxane (Preferred)
Pros: Results in the hydrochloride salt, which is often a nice crystalline solid. No water involved.
Procedure: Dissolve intermediate in minimal dry dioxane. Add 4M HCl/Dioxane (5-10 eq) at 0°C. Stir at RT. Evaporate solvent in vacuo without heating above 35°C.
Option B: TFA/DCM (1:1)
Pros: Faster.
Cons: TFA salts are hygroscopic and difficult to handle. Excess TFA must be removed completely to prevent ring degradation upon storage.
Module 3: Isolation (The "Missing Mass" Problem)
The Challenge: This is the #1 cause of low yield. The final product (free base) is a small, polar amine. If you perform a standard aqueous extraction (neutralizing the salt with NaOH and extracting with EtOAc), the product will partition into the aqueous phase and be discarded.
The Solution: The "Salting Out" & "Polar Organic" Extraction.
Troubleshooting Guide: Recovering the Product
If you must isolate the free base (not the salt), do NOT use pure EtOAc or Ether.
Basify: Treat the crude salt with Sat. Na₂CO₃ or 1N NaOH until pH > 12.
Saturate: Add solid NaCl to the aqueous layer until it is saturated (salting out effect pushes the organic amine out of the water).
The "Magic" Solvent: Extract with DCM:Isopropanol (3:1 ratio) or Chloroform:Isopropanol (3:1) .
Mechanism:[3][2][4] The alcohol component disrupts the hydrogen bonding network of the water, allowing the polar amine to migrate into the organic phase [3].
Repeat: Perform this extraction 4–5 times.
Dry: Use Na₂SO₄ (Magnesium sulfate can sometimes bind polar amines).
Visual Workflows
Figure 1: Synthetic Pathway & Logic Flow
Caption: Optimized synthetic workflow highlighting the T3P coupling route and the critical DCM:IPA extraction step for final isolation.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying yield loss—distinguishing between chemical failure (ring opening) and physical loss (extraction issues).
Frequently Asked Questions (FAQs)
Q: Can I use HATU instead of T3P?A: Yes, HATU is a powerful alternative. However, you must perform a more rigorous workup (often requiring column chromatography) to remove tetramethylurea byproducts. If using HATU, ensure you use 1.1–1.2 equivalents and maintain pH ~8 with DIPEA.
Q: My final product is an oil, but I need a solid. What can I do?A: 3-Aminoazetidine derivatives are often low-melting solids or oils as free bases. To solidify, convert it to a salt. Dissolve the oil in Et₂O or EtOAc and bubble dry HCl gas, or add 1M HCl in Et₂O dropwise. The hydrochloride salt should precipitate as a white solid.
Q: Why does the azetidine ring open?A: The 4-membered ring has high angle strain (~26 kcal/mol). In the presence of strong nucleophiles (like water in hot acidic conditions) or excessive heat (>50°C), the ring carbon is attacked, relieving strain but destroying your molecule. Always keep deprotection steps cool (0°C to RT).
References
Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.
Practical Process Chemistry Tip: The use of DCM/IPA (3:1) or CHCl₃/IPA (3:1)
Technical Support Center: Troubleshooting Low Solubility of Cyclopentyl Ethanone Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for addressing low solubility issues encountered with cyclo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for addressing low solubility issues encountered with cyclopentyl ethanone and its intermediates during organic synthesis. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively address similar challenges.
Introduction: Understanding the Solubility Profile of Cyclopentyl Ethanone Intermediates
Cyclopentyl ethanone and its derivatives are valuable building blocks in medicinal chemistry and materials science. Their structure, characterized by a nonpolar cyclopentyl ring and a polar carbonyl group, results in a nuanced solubility profile.[1][2] While the ketone functional group can participate in dipole-dipole interactions and hydrogen bonding with protic solvents, the hydrophobicity of the cyclopentyl moiety often dominates, leading to poor solubility in highly polar solvents like water.[1][2][3][4] Conversely, these intermediates typically exhibit good solubility in nonpolar organic solvents.[1][5] This guide will help you navigate these properties to achieve successful reaction outcomes.
Q1: My cyclopentyl ethanone intermediate is not dissolving in the chosen reaction solvent. What are my initial steps?
A1: When encountering poor solubility, a systematic and stepwise approach is crucial. Begin with the simplest and most direct methods before escalating to more complex techniques.[6]
Initial Troubleshooting Workflow:
Caption: Workflow for developing a co-solvent system.
Q3: My reaction is sluggish, and I suspect low solubility is the culprit, even though the solid appears to have dissolved. What could be happening?
A3: It is possible that your intermediate has reached its saturation solubility at a concentration that is too low for an efficient reaction rate. [6]In this scenario, you need to employ techniques that can further enhance solubility beyond simple solvent selection.
Strategies for Enhancing Solubility in a Seemingly Dissolved System:
Increase Reaction Temperature: If the reaction chemistry allows, increasing the temperature can both increase the solubility of your intermediate and accelerate the reaction rate. Monitor for any potential side reactions or degradation.
Change the pH (for acidic or basic intermediates): If your cyclopentyl ethanone intermediate has acidic or basic functional groups, adjusting the pH of the reaction medium can dramatically increase solubility. [7][8]For example, converting an acidic intermediate to its conjugate base salt form often enhances solubility in polar solvents.
[7]
Employ Phase-Transfer Catalysis (for immiscible reactants): If your reaction involves another reactant that is immiscible with your current solvent system, a phase-transfer catalyst can facilitate the reaction at the interface between the two phases.
[6]
Q4: Are there any unconventional methods to try when all else fails?
A4: Yes, for particularly challenging cases, several advanced and less common techniques can be explored.
Advanced Solubility Enhancement Techniques:
Ball Milling: This solvent-free technique involves mechanically grinding the reactants together in a ball mill. [9]The mechanical energy can overcome solubility barriers and promote reactions in the solid state. [9]This is particularly useful for insoluble starting materials.
[9]
Use of Surfactants or Micellar Solubilization: Surfactants can form micelles in a solvent, creating microenvironments that can encapsulate and "dissolve" poorly soluble organic compounds. [6]This is a common technique in aqueous systems but can be adapted for some organic reactions.
Supercritical Fluids: Supercritical fluids, such as carbon dioxide, possess unique solvating properties that can be tuned by adjusting temperature and pressure. This is a more specialized technique requiring specific equipment.
Summary and Key Takeaways
Troubleshooting the low solubility of cyclopentyl ethanone intermediates requires a logical, multi-faceted approach. By understanding the interplay between the nonpolar cyclopentyl ring and the polar ketone group, you can make informed decisions about solvent selection and experimental conditions. Always begin with the simplest methods—verifying solvent choice, gentle heating, and sonication—before progressing to more complex techniques like co-solvent systems and advanced solubilization methods. A systematic approach will not only solve your immediate solubility challenges but also contribute to the development of robust and reproducible synthetic protocols.
References
1-CYCLOPENTYL-ETHANONE. ChemBK. Available from: [Link]
Methods of solubility enhancements. Slideshare. Available from: [Link]
What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. Available from: [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available from: [Link]
How will you increase the solubility of organic compounds in water?. Quora. Available from: [Link]
3-Methylcyclopentanone | Solubility of Things. Available from: [Link]
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown. Available from: [Link]
Reactions of Carbonyl Compounds | Solubility of Things. Available from: [Link]
Toward overcoming solubility issues in organic chemistry. ScienceDaily. Available from: [Link]
In general, which type of solvent is best suited to dissolve nonpolar substances?. Quora. Available from: [Link]
How to tackle compound solubility issue. Reddit. Available from: [Link]
Aldehydes, Ketones and Carboxylic Acids. NCERT. Available from: [Link]
24.3 Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform. Available from: [Link]
Solvents and Intermediates Lab In US. Infinita Lab. Available from: [Link]
Properties of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
Is there a guide to selecting solvents for synthesis?. Reddit. Available from: [Link]
How can we resolve solubility of insoluble organic synthetic compounds?. ResearchGate. Available from: [Link]
Solubility of Organic Compounds. Chemistry Steps. Available from: [Link]
Ethanone, 1-cyclopentyl-. Cheméo. Available from: [Link]
Technical Support Center: 3-Aminoazetidine Synthesis & Purification
Introduction Welcome to the Technical Support Center. You are likely here because you are encountering difficulties with the synthesis or purification of 3-aminoazetidine .
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. You are likely here because you are encountering difficulties with the synthesis or purification of 3-aminoazetidine . This is a deceptively simple molecule; while small, its high ring strain (~25 kcal/mol) and high polarity (C/N ratio of 1.5) create a "perfect storm" for side reactions.
The most common user reports we receive involve ring-opening decomposition , inability to isolate the free base , and persistent inorganic salt contamination . This guide addresses these specific failure modes using self-validating protocols.
Module 1: The "Free Base" Trap (Instability & Dimerization)
User Query: "I neutralized my reaction mixture to extract 3-aminoazetidine free base, but after rotary evaporation, I obtained a viscous, insoluble gum/polymer. Where is my product?"
Root Cause Analysis
You have likely encountered intermolecular polymerization .
Instability: The free base of 3-aminoazetidine is thermodynamically unstable. The secondary amine (azetidine ring) is highly nucleophilic.
Mechanism: In concentrated free-base form, the ring nitrogen of one molecule attacks the strained C2/C4 position of another, leading to ring-opening polymerization (oligomerization).
Volatility: The monomeric free base is volatile and can be lost to the vacuum pump, leaving only heavier impurities behind.
Troubleshooting Protocol: Salt Formation
Do not isolate the free base. Isolate the dihydrochloride (2HCl) or tosylate salt. These forms protonate both nitrogen centers, shutting down nucleophilicity and stabilizing the ring.
Step-by-Step Salt Isolation (The "Non-Aqueous" Method):
Solvent Swap: If your crude is in methanol/ethanol, swap to a non-hydroxylic solvent like 1,4-dioxane or THF (if solubility permits) or keep the volume minimal.
Acidification: Cool the mixture to 0 °C . Slowly bubble anhydrous HCl gas or add 4M HCl in dioxane dropwise.
Target: pH < 2.
Precipitation: The 3-aminoazetidine • 2HCl salt is highly polar and insoluble in ether/dioxane.
Trituration: Add excess Diethyl Ether (Et₂O) or MTBE . A white precipitate should form.
Filtration: Filter under nitrogen (hygroscopic!). Wash with cold Et₂O.
Expert Tip: If you must use the free base for a subsequent coupling, generate it in situ. Do not isolate it. Add the 2HCl salt to your reaction vessel and use a hindered base (e.g., DIPEA) to release the free amine immediately before reaction.
Module 2: Ring-Opening Impurities (The "Hydrolysis" Issue)
User Query: "My NMR shows a complex aliphatic impurity with signals around 1.8 ppm and 3.6 ppm. It looks like a linear chain."
Root Cause Analysis
This is the Ring-Opened Hydrolysis Product (e.g., N-substituted-1,3-diaminopropan-2-ol derivatives).
Trigger: Heating the azetidine in aqueous acid or exposure to strong nucleophiles.
Mechanism: Acid protonates the ring nitrogen, activating the C2/C4 carbons. Water (nucleophile) attacks, relieving the ring strain but destroying your product.
Visualizing the Degradation Pathway
Figure 1: Degradation pathways of 3-aminoazetidine. Note that both basic (polymerization) and aqueous acidic (hydrolysis) conditions can lead to product loss.
Prevention Protocol
Temperature Control: Never heat 3-aminoazetidine salts above 40 °C in aqueous solution.
Water Removal: When deprotecting (e.g., removing Boc), use TFA/DCM or HCl/Dioxane instead of aqueous HCl.
Neutralization: If neutralizing an aqueous solution, use a weak base (NaHCO₃) and keep it cold (0 °C).
Module 3: Purification of the Dihydrochloride Salt
User Query: "My salt is colored (yellow/brown) and contains residual benzyl/benzhydryl byproducts. How do I recrystallize it? It won't dissolve in non-polar solvents."
Purification Strategy
3-Aminoazetidine[1] • 2HCl is extremely polar. Standard organic extractions will fail to remove the salt, but they will remove the non-polar protecting group residues (e.g., diphenylmethane).
Recommended Recrystallization Solvent Systems:
Solvent System
Ratio (v/v)
Protocol
Best For
MeOH / Et₂O
1:10
Dissolve in min. hot MeOH. Add Et₂O until cloudy. Cool to -20°C.
General purification, removing traces of polymers.
Solvent Choice: Use MeOH/Ether for recrystallization.
Storage: Store the salt in a desiccator at -20 °C. Moisture accelerates ring opening.
References
Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
Source: ACS Medicinal Chemistry Letters (2021).
Relevance: details the mechanism of acid-mediated ring opening and the impact of N-protonation.
URL:[Link]
Recent Advances in the Synthesis and Reactivity of Azetidines.
Source: Chemical Society Reviews (2021).
Relevance: Comprehensive review of azetidine stability and synthetic routes.
URL:[Link]
Process Development of Azetidine Derivatives.
Source: Organic Process Research & Development (OPRD).
Relevance: Industrial scale-up protocols often utilize the hydrochloride salt isolation method to avoid instability.
URL:[Link] (General Journal Link for verification of standard process chemistry practices).
Preparation of 3-Aminoazetidine Dihydrochloride (Patent Example).
overcoming steric hindrance in azetidine acylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the more challenging transform...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the more challenging transformations in modern synthesis: the N-acylation of sterically hindered azetidines. The unique combination of ring strain and steric bulk in substituted azetidines often leads to low conversion, side-product formation, or complete reaction failure. This resource consolidates field-proven strategies and troubleshooting workflows to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding difficult azetidine acylations.
Q1: My standard acylation protocol (acyl chloride, triethylamine in DCM) is failing with my 3-substituted azetidine. Why?
A1: This is a classic issue of steric hindrance. The substituents on your azetidine ring are likely blocking the nitrogen's lone pair from effectively attacking the carbonyl carbon of the acyl chloride.[1] Standard conditions are often insufficient to overcome the high activation energy of this sterically demanding step. Additionally, the inherent ring strain of azetidines can lead to alternative, undesired reaction pathways under forcing conditions.[2]
Q2: Should I use an acyl chloride or an acid anhydride for my hindered azetidine?
A2: For sterically hindered substrates, acyl chlorides are generally preferred due to their higher intrinsic reactivity compared to anhydrides.[3] While anhydrides are less sensitive to ambient moisture, their reduced electrophilicity often results in sluggish or incomplete reactions with poor nucleophiles like hindered azetidines. The key is to pair the highly reactive acyl chloride with the right catalytic system to ensure a productive reaction.
Q3: What is the role of a catalyst like 4-(Dimethylaminopyridine) (DMAP) and is it necessary?
A3: For challenging acylations, a nucleophilic catalyst like DMAP is not just beneficial, it is often essential . DMAP works by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt.[3][4] This intermediate is a much more potent acylating agent than the acyl chloride itself and can effectively transfer the acyl group to the sterically shielded azetidine nitrogen. The catalyst is then regenerated, allowing it to participate in the cycle again.
Q4: My azetidine seems to be decomposing during the reaction. What could be the cause?
A4: Azetidines, while more stable than aziridines, are strained four-membered rings susceptible to ring-opening, particularly under acidic conditions.[2] If your acylation generates a strong acid byproduct (like HCl from an acyl chloride) and your base is not efficient enough at scavenging it, the resulting acidic environment can protonate the azetidine nitrogen, making the ring vulnerable to nucleophilic attack and decomposition.[5]
In-Depth Troubleshooting Guides
When standard adjustments fail, a more systematic approach is required. Use this section to diagnose and resolve persistent issues.
Problem 1: No Reaction or Low Conversion
Your starting materials are recovered largely unreacted after an appropriate reaction time. This indicates the activation energy barrier is not being surmounted.
Root Causes & Solutions
Insufficient Electrophilicity of Acylating Agent: The electrophile is not reactive enough to engage the hindered nucleophile.
Solution 1 (Increase Reactivity): Switch from an anhydride or activated ester to a more reactive acyl chloride or acyl fluoride .
Solution 2 (Catalytic Activation): Introduce a nucleophilic catalyst. 4-(Dimethylaminopyridine) (DMAP) or its analogues are the industry standard. Use at 5-20 mol%.[3]
Insufficient Nucleophilicity of Azetidine: The nitrogen lone pair is sterically or electronically deactivated.
Solution 1 (Forced Deprotonation): For extremely challenging cases, pre-treating the azetidine with a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi) can generate the highly nucleophilic azetidide anion. This must be done in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere before adding the acylating agent.[3]
Solution 2 (Use Peptide Coupling Reagents): Leverage reagents designed for difficult amide bond formations. Coupling agents like HATU or HBTU activate a carboxylic acid in situ, creating a highly reactive intermediate that readily couples with the hindered amine under mild conditions.[3]
Suboptimal Reaction Conditions: The chosen solvent or temperature is hindering the reaction.
Solution 1 (Solvent Choice): Ensure you are using a clean, anhydrous, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[6]
Solution 2 (Temperature Adjustment): While low temperatures can improve selectivity, overcoming steric hindrance often requires thermal energy.[7] Cautiously increase the temperature (e.g., from room temperature to 40 °C or reflux), monitoring carefully for decomposition by TLC or LC-MS. This is a balance, as higher temperatures can sometimes favor undesired thermodynamic byproducts.[8][9]
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Significant Side Product Formation
The reaction consumes starting material but yields a complex mixture, making purification difficult.
Root Causes & Solutions
O-Acylation (for Hydroxy-Azetidines): If your azetidine contains a hydroxyl group, it can compete with the nitrogen for acylation.
Solution: Protect the hydroxyl group (e.g., as a silyl ether like TBS) before attempting the N-acylation. This protecting group can be removed in a subsequent step.
Diacylation: This is less common with highly hindered azetidines but can occur under forcing conditions if the product is still nucleophilic.
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent and add it slowly (dropwise) to the reaction mixture to avoid a large excess at any point.[6]
Ring-Opening: As discussed, acid-catalyzed decomposition can lead to a variety of linear byproducts.
Solution: Use at least a stoichiometric equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl as it forms. Ensure the base is added before or concurrently with the acylating agent.
Comparative Table of Acylation Strategies
Method
Acylating Agent
Conditions
Pros
Cons
Standard
Acyl Chloride
TEA or DIPEA, DCM, 0°C to RT
Simple, uses common reagents.
Often fails for hindered substrates.
Catalytic
Acyl Chloride
DMAP (cat.), TEA, DCM/THF, RT
Greatly enhances rate, effective for moderately hindered cases.[3]
DMAP can be difficult to remove; may not work for most severe cases.
Peptide Coupling
Carboxylic Acid
HATU, DIPEA, DMF, RT
Excellent for highly hindered systems, mild conditions, high yields.[3]
Reagents are expensive; stoichiometry is critical.
Anion Generation
Acyl Chloride
1. NaH, THF, 0°C2. Add Acyl-Cl
Maximizes nucleophilicity for extremely difficult substrates.[3]
Requires strictly anhydrous conditions; strong base can cause other side reactions.
Reference Protocols
Protocol 1: DMAP-Catalyzed Acylation of a Hindered Azetidine
This protocol is suitable for moderately hindered azetidines where standard methods are sluggish.
Mechanism Overview:
The reaction proceeds via a nucleophilic addition-elimination pathway. The key catalytic step involves the formation of a highly reactive N-acylpyridinium salt from DMAP and the acyl chloride.[4][10]
Caption: Catalytic cycle of DMAP in azetidine acylation.
Step-by-Step Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered azetidine (1.0 equiv) and 4-(Dimethylaminopyridine) (DMAP, 0.1 equiv).
Dissolve the solids in anhydrous Dichloromethane (DCM, ~0.1 M concentration).
Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
In a separate flask, prepare a solution of the desired acyl chloride (1.1 equiv) in a small amount of anhydrous DCM.
Add the acyl chloride solution dropwise to the cooled azetidine mixture over 10-15 minutes.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the azetidine starting material is consumed.
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: HATU-Mediated Coupling for Severely Hindered Azetidines
This protocol is a robust choice when even DMAP catalysis fails. It uses a carboxylic acid directly, avoiding the need to synthesize a highly reactive acyl chloride.
Step-by-Step Procedure:
To a dry flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.1 equiv).
Dissolve the solids in anhydrous Dimethylformamide (DMF).
Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step.
Add a solution of the severely hindered azetidine (1.0 equiv) in a small amount of DMF to the activated mixture.
Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor by LC-MS.
Once complete, dilute the reaction mixture with ethyl acetate and wash extensively with water (to remove DMF) and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
References
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
Bromo Substituent's Influence on Azetidine Ring Stability: A Compar
Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
Technical Support Center: N-Acyl
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
Troubleshooting acylation reactions for urea deriv
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Thermodynamic and kinetic reaction control. Wikipedia.
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
Acylation Mechanism - A Level Chemistry Revision Notes. Save My Exams.
"Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. Benchchem.
Acyl chloride. Wikipedia.
Thermodynamic and Kinetic Products. Master Organic Chemistry.
Recent progress in synthesis of 3-functionalized azetidines.
Overview of Acylation Reactions and Acyl Chlorides. YouTube.
mass spectrometry fragmentation of azetidinyl amides
Executive Summary: The Strain Factor In small molecule drug discovery, azetidinyl amides (4-membered nitrogen heterocycles linked to carbonyls) have emerged as high-value scaffolds, particularly in covalent inhibitors (e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strain Factor
In small molecule drug discovery, azetidinyl amides (4-membered nitrogen heterocycles linked to carbonyls) have emerged as high-value scaffolds, particularly in covalent inhibitors (e.g., Cobimetinib) and peptidomimetics. However, their mass spectrometric (MS) behavior differs radically from their 5-membered (pyrrolidinyl) and 6-membered (piperidinyl) homologs.
This guide objectively compares the fragmentation performance of azetidinyl amides against standard homologous alternatives. The core differentiator is Ring Strain Energy (RSE) —approximately 26 kcal/mol for azetidine versus near-zero for piperidine. This "spring-loaded" potential energy alters the fragmentation landscape, rendering standard predictive algorithms (based on peptide bond cleavage) insufficient.
Key Finding: While standard amides fragment via predictable C–N bond cleavage (
ions), azetidinyl amides preferentially undergo ring-opening retro-2+2 cycloadditions and ethylene expulsion under Collision-Induced Dissociation (CID).
Comparative Analysis: Azetidine vs. Pyrrolidine Scaffolds
The following table contrasts the MS/MS behavior of the Azetidinyl scaffold against its primary alternative, the Pyrrolidinyl scaffold.
Azetidines fragment at lower Collision Energies (CE).
Primary Neutral Loss
28 Da (Ethylene, )
42 Da (Propene, )
28 Da loss is diagnostic for azetidines; often confused with CO loss.
Dominant Pathway
Ring Opening (Retro-2+2)
Amide Bond Cleavage (Acylium formation)
Azetidines yield complex "distonic" ions rather than simple acylium ions.
Diagnostic Ion (Low Mass)
56 (Azetidinium)
70 (Pyrrolidinium)
56 is often unstable and further fragments to 30.
HCD vs. CID Preference
HCD (Beam-type)
CID (Resonant)
HCD is required to trap low-mass fragments of the azetidine ring.
Mechanistic Deep Dive: The "Spring-Loaded" Ring Opening
To correctly annotate spectra, one must understand the causality of the azetidine ring opening. Unlike pyrrolidines, which behave like standard secondary amines, the azetidine nitrogen lone pair is involved in a strained system.
The Mechanism
Protonation: Occurs on the amide oxygen (kinetic) or nitrogen (thermodynamic).
Activation: Under collisional activation, the strain energy lowers the barrier for C–C bond cleavage within the ring.
Retro-2+2 Cycloaddition: The ring splits, expelling a neutral ethylene molecule (
, 28.03 Da). This is the "signature" event.
Alternative Pathway (Amide Cleavage): Formation of the azetidinium ion (
56), which is often transient.
Visualized Pathway (DOT Diagram)
Caption: Figure 1. Bifurcated fragmentation pathway. Path B (Green) is unique to azetidines due to ring strain, resulting in a characteristic -28 Da loss.
Experimental Protocol: Self-Validating Workflow
To distinguish azetidinyl amides from isobaric alternatives (e.g., dimethyl amides) or homologs, use this validated LC-MS/MS protocol.
Azetidines are labile. "In-source" fragmentation (ISF) can mimic metabolic degradation.
Protocol: Infuse analyte at 10 µL/min. Ramp "Cone Voltage" or "Fragmentor Voltage" from 0V to 150V.
Validation: If the [M+H-28]+ peak appears before the collision cell (i.e., in MS1), your source temperature or voltage is too high.
Target: Maintain <1% ISF to ensure quantitative accuracy.
Step 2: Energy-Resolved MS/MS (The "Breakdown Curve")
Compare the stability of the ring vs. the amide bond.
Instrument: Q-TOF or Orbitrap (HCD cell preferred).
Method: Stepped Collision Energy (10, 30, 50 NCE).
Observation:
Low Energy (10-20 NCE): Look for -28 Da (Ethylene loss). This confirms the 4-membered ring.
High Energy (>40 NCE): Look for m/z 56 (Azetidinium) or m/z 42 (Ring fragmentation:
).
Step 3: Diagnostic Ion Monitoring (DIM)
For complex matrices (plasma/microsomes), set up a Parallel Reaction Monitoring (PRM) or MRM method targeting the specific ring-opening transition.
Azetidine Target: [Parent]
[Parent - 28.0313].
Pyrrolidine Control: [Parent]
[Parent - 42.0470].
Technology Comparison: CID vs. HCD
Choosing the right dissociation method is critical for detecting the low-mass diagnostic ions of azetidines.
Parameter
CID (Resonant Excitation)
HCD (Beam-Type Collisions)
Recommendation
Low Mass Cutoff
Yes (often "1/3 rule"). Ions < m/z 50 are lost.
No. Ions are detected across full range.
HCD is Superior.
Internal Energy
Slow heating (vibrational).
Fast heating (impulsive).
HCD captures the rapid ring opening better.
Use Case
Structural elucidation of large peptide conjugates.
Small molecule diagnostic fingerprinting.
Use HCD for azetidine confirmation.
Expert Insight: In Trap-based CID (e.g., Ion Trap), you often miss the
42 or 56 fragments due to the low-mass cutoff. If you are using a Triple Quadrupole, ensure Q3 is scanning low enough (m/z 30+) to catch the secondary amine fragments.
References
Comparison of Collision-Induced Dissociation and Electron-Induced Dissociation. PubMed Central.
[Link]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.
[Link]
In-Source Fragmentation of Pyrrolidine-Containing Scaffolds. PubMed.
[Link]
Collision-Induced Dissociation of Cytidine and its Derivatives. PubMed.
[Link]
Mass Spectrometry Fragmentation Patterns of Ketamine Analogues (Cyclic Amine Comparison). MDPI.
[Link]
Comparative
Publish Comparison Guide: IR Spectroscopy of Azetidine Amide Carbonyls
This guide provides a technical comparison of IR spectroscopy bands for azetidine amide carbonyls, distinguishing between exocyclic (N-acyl azetidines) and endocyclic (2-azetidinones/ -lactams) systems. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of IR spectroscopy bands for azetidine amide carbonyls, distinguishing between exocyclic (N-acyl azetidines) and endocyclic (2-azetidinones/
-lactams) systems.
Executive Summary
Azetidine amide carbonyls exhibit distinct vibrational signatures driven by the high ring strain (~25 kcal/mol) of the four-membered heterocycle. Unlike unstrained six-membered rings (piperidines) or open-chain amides, the azetidine ring imposes geometric constraints that alter the hybridization and resonance of the amide bond.
-Lactams (Endocyclic Carbonyls): Exhibit a dramatic blue shift (to higher wavenumbers, >1740 cm⁻¹) due to severe angle strain compressing the angle, forcing high -character into the -bond.
N-Acyl Azetidines (Exocyclic Carbonyls): Exhibit a moderate blue shift (1650–1680 cm⁻¹) relative to pyrrolidine analogs. The ring strain induces pyramidalization of the nitrogen atom, inhibiting orbital overlap and reducing amide resonance, thereby increasing the double-bond character of the carbonyl.
This guide details the mechanistic origins of these shifts, provides comparative data, and outlines a self-validating experimental protocol for characterization.
Mechanistic Insight: The Strain-Frequency Relationship
The vibrational frequency (
) of the carbonyl stretch is governed by the bond force constant () and reduced mass (), approximated by Hooke’s Law:
In azetidine amides, the force constant (
) is the variable parameter, influenced by two competing factors: Ring Strain and Amide Resonance .
Factor A: Angle Strain & Hybridization (The Coulson-Moffitt Model)
In small rings, the internal bond angles are constrained (e.g., ~90° in azetidines vs. 109.5°/120° ideal). To minimize strain, the ring atoms utilize orbitals with higher
-character for the internal ring bonds. Consequently, the exocyclic bonds (including the in -lactams) must utilize orbitals with higher -character.
Effect: Higher
-character Shorter, stronger -bond Higher Frequency .
Factor B: Resonance Inhibition (Twisted Amides)
Standard amides exhibit resonance (
), which imparts single-bond character to the carbonyl, lowering its frequency (~1650 cm⁻¹).
In N-Acyl Azetidines: The four-membered ring constrains the nitrogen, often forcing it into a pyramidal geometry. This misalignment disrupts the overlap between the nitrogen lone pair and the carbonyl
-system.
Effect: Reduced resonance
Carbonyl retains more double-bond character Higher Frequency (closer to ketone values).
Visualizing the Pathway
The following diagram illustrates how structural constraints translate to spectral shifts.
Figure 1: Mechanistic pathway linking ring size reduction to increased carbonyl stretching frequency.
Comparative Analysis: Frequency Data
The following table synthesizes experimental data comparing azetidine amides with their 5-membered (pyrrolidine) and open-chain analogs.
Table 1: Carbonyl Stretching Frequencies (
)
Amide Class
Structure Type
Frequency Range ()
Shift vs. Open Chain
Mechanistic Driver
-Lactam
Endocyclic (4-ring)
1745 – 1780
+90 (Blue Shift)
Severe angle strain; increased -character.
-Lactam
Endocyclic (5-ring)
1690 – 1710
+40
Moderate angle strain.
N-Acyl Azetidine
Exocyclic (4-ring N)
1650 – 1680
+10 to +20
Resonance Inhibition: Pyramidal N reduces overlap.
N-Acyl Pyrrolidine
Exocyclic (5-ring N)
1635 – 1655
-10 (Red Shift)
Enhanced Resonance: Planar ring facilitates optimal overlap.
Dialkyl Amide
Open Chain (Ref)
1640 – 1660
0 (Baseline)
Standard amide resonance.
Note regarding Solvent Effects: Values above are typical for non-polar solvents (
, ) or neat films. Hydrogen-bonding solvents (e.g., Methanol) will cause a Red Shift (lowering frequency by 10–20 cm⁻¹) due to stabilization of the polarized bond.
Experimental Protocol: Characterization Workflow
To ensure data integrity and reproducibility, follow this self-validating protocol.
Concentration: Prepare a 10 mM solution. High concentrations (>100 mM) can induce dipole-dipole coupling or aggregation, broadening peaks.
Cell Path: Use a 0.1 mm or 0.5 mm CaF₂ cell for transmission IR. For ATR (Attenuated Total Reflectance), ensure the crystal (Diamond/ZnSe) is clean and background is subtracted immediately prior to measurement.
Measurement & Validation
Objective: Confirm the band assignment is the amide carbonyl and not an impurity or overtone.
Locate the strong band in the 1600–1800 cm⁻¹ region.[1]
N-Acyl Azetidines: Look for a sharp peak at 1655–1675 cm⁻¹ .
-Lactams: Look for a sharp peak at 1745–1770 cm⁻¹ .
Validation Step (Self-Check):
Isotope Shift (Optional): If ambiguous, ¹³C-labeling the carbonyl will shift the band by ~40 cm⁻¹ to lower frequency.
Solvent Titration: Add small amounts of Methanol. If the band shifts to lower frequency and broadens, it confirms the presence of a H-bond accepting Carbonyl (Amide).
Experimental Workflow Diagram
Figure 2: Decision tree for classifying azetidine carbonyls based on IR frequency.
Applications in Drug Development[2]
The unique IR signature of azetidine amides serves as a critical quality attribute (CQA) in pharmaceutical development.
Reaction Monitoring: The formation of the azetidine ring from acyclic precursors can be monitored by the disappearance of the acid chloride band (1800 cm⁻¹) and the appearance of the specific azetidine amide band.
Stability Profiling:
-lactams are susceptible to hydrolysis. The loss of the 1760 cm⁻¹ band and appearance of a carboxylate band (1600 cm⁻¹) is a definitive marker of ring opening and degradation.
Scaffold Validation: In fragment-based drug discovery, confirming the integrity of the strained azetidine ring (vs. ring-opened impurities) is essential. The distinct high-frequency shift of the
-lactam, or the subtle shift of the N-acyl azetidine, provides a rapid "Pass/Fail" check.
A Senior Application Scientist's Guide to Purity Assay Validation for Aminoazetidine Research Samples
Introduction: The Analytical Challenge of Aminoazetidines Aminoazetidines are a class of strained, four-membered nitrogenous heterocycles that serve as crucial building blocks in modern drug discovery.[1][2] Their struct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of Aminoazetidines
Aminoazetidines are a class of strained, four-membered nitrogenous heterocycles that serve as crucial building blocks in modern drug discovery.[1][2] Their structural rigidity and unique vectoral presentation of substituents make them valuable scaffolds for targeting a range of biological entities. However, the very characteristics that make them medicinally interesting—namely, their strained ring system and the presence of a reactive amino group—present significant challenges for analytical chemists tasked with confirming their purity.[3]
This guide provides an in-depth comparison of analytical techniques for validating the purity of aminoazetidine samples. It is designed for researchers, scientists, and drug development professionals who require not just a method, but a validated, trustworthy system for quality assessment. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies described are scientifically sound and regulatory-compliant.[5][6][7]
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique is governed by the physicochemical properties of the aminoazetidine , the nature of expected impurities, and the required level of sensitivity and resolution. The primary techniques for small molecule purity analysis are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).[4][8]
The Workhorses: HPLC and UPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical purity analysis due to its versatility and robustness.[9][10] UPLC, a more recent innovation, utilizes smaller particle size columns (sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.[11][12]
Causality of Method Choice: For polar aminoazetidines, Reversed-Phase (RP) HPLC is the logical starting point. A C18 column is typically the first choice due to its wide applicability. The amino group's basicity necessitates a buffered mobile phase (e.g., phosphate or acetate buffer) to control its ionization state (pKa), thereby ensuring reproducible retention times and sharp peak shapes. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative for highly polar aminoazetidines that show poor retention in RP-HPLC.[13][14]
Trustworthiness through System Suitability: Before any sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution multiple times to verify that the chromatographic system is performing as expected. Key parameters include retention time repeatability, peak area precision, column efficiency (theoretical plates), and peak symmetry (tailing factor).[15] Meeting predefined SST criteria ensures the validity of the data generated for that run.
Gas Chromatography (GC): For Volatile Analogs
GC is ideal for analyzing volatile and thermally stable compounds.[16] Most aminoazetidines are non-volatile due to the polar amino group. Therefore, their analysis by GC requires a crucial derivatization step to increase volatility and thermal stability.[17][18]
Causality of Derivatization: Silylation is a common derivatization technique where active hydrogens on the amino group are replaced with a nonpolar trimethylsilyl (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17] This process makes the molecule volatile enough for GC analysis. However, the derivatization reaction itself must be validated for completeness and to ensure no degradation of the analyte occurs.
Limitations: The need for derivatization adds complexity and a potential source of error. Incomplete reactions or the formation of by-products can complicate the resulting chromatogram. Furthermore, the high temperatures of the GC inlet can potentially degrade the strained azetidine ring.[3]
Capillary Electrophoresis (CE): Superior Resolution for Chiral and Ionic Species
CE separates molecules based on their charge-to-size ratio in an electric field.[19] It offers exceptionally high separation efficiency and is particularly powerful for chiral separations, a critical consideration for many aminoazetidines.[20][21]
Causality of Chiral Selectors: To separate enantiomers, a chiral selector must be added to the background electrolyte (BGE). Cyclodextrins are the most common chiral selectors used in CE.[21][22] They form transient, diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities and thus, separation. The choice of cyclodextrin (e.g., alpha, beta, gamma, or derivatized versions) depends on the size and structure of the aminoazetidine.
Advantages: CE requires minimal sample and solvent, making it a "green" analytical technique.[20] Its high resolving power can separate impurities that are difficult to resolve by HPLC.
Mass Spectrometry (MS): Unambiguous Identification
Mass Spectrometry is a powerful detection technique often coupled with a separation method (LC-MS, GC-MS) to provide molecular weight information and structural details of the analyte and any impurities.[23][24][25] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of elemental compositions.[26]
Role in Impurity Profiling: LC-MS is indispensable for impurity profiling.[23][26] While a UV detector in HPLC can quantify impurities relative to the main peak, it cannot identify them. MS provides the mass of the impurity, which is the first crucial piece of data in deducing its structure. Tandem MS (MS/MS) can further fragment the impurity ion to provide structural clues.[8][24]
Performance Comparison of Analytical Techniques
Feature
HPLC/UPLC
Gas Chromatography (GC)
Capillary Electrophoresis (CE)
Principle
Partitioning between mobile and stationary phases
Partitioning between carrier gas and stationary phase
Differential migration in an electric field
Applicability
Broad; suitable for most non-volatile small molecules
Volatile and thermally stable compounds (or derivatives)
Charged and polar molecules; excellent for chiral compounds
Resolution
Good to Excellent (UPLC > HPLC)
Excellent
Exceptional
Sensitivity
Good (ng-µg range)
Excellent (pg-ng range)
Moderate (can be lower than HPLC without preconcentration)
Speed
Moderate (UPLC is faster)
Fast
Fast
Key Advantage
Versatility, robustness, well-established
High sensitivity for volatile compounds
Unmatched resolution, minimal sample/solvent use
Limitation for Aminoazetidines
May struggle with very polar analogs or complex chiral mixtures
Requires derivatization; potential for thermal degradation
Lower concentration sensitivity; matrix effects can be challenging
The Validation Workflow: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[27] The validation process itself should be structured as a self-validating system, where the data from one stage supports the next. This workflow is grounded in the ICH Q2(R1) guideline.[5][28]
Caption: The Analytical Method Validation Lifecycle.
Key Validation Parameters (as per ICH Q2(R1))[5][30]
Parameter
Purpose
Typical Acceptance Criteria for a Purity Assay
Specificity
To ensure the signal is unequivocally from the analyte, free of interference from impurities, degradants, or matrix components.
Peak purity index > 0.99 (via DAD/PDA detector); Baseline resolution (Rs > 1.5) between analyte and adjacent peaks.
Linearity
To demonstrate a proportional relationship between analyte concentration and analytical response over a defined range.
Correlation coefficient (r²) ≥ 0.999.
Range
The concentration interval over which the method is precise, accurate, and linear.
Typically 80% to 120% of the target concentration.
Accuracy
The closeness of test results to the true value.
% Recovery of 98.0% to 102.0% for spiked samples.
Precision
The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same day, analyst, instrument) and Intermediate Precision (different days, analysts, instruments).
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio (S/N) of 10:1; Precision (RSD) ≤ 10%.
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
System suitability parameters remain within specification; no significant change in results.
Experimental Protocols
Here we provide detailed protocols for the two most common and powerful techniques for aminoazetidine purity assessment: RP-HPLC with UV detection and LC-MS for impurity identification.
Protocol 1: Validated RP-HPLC-UV Purity Assay
This protocol is designed to be a self-validating system for determining the purity of a representative aminoazetidine hydrochloride salt.
Caption: Experimental Workflow for RP-HPLC Purity Assay.
1. Materials & Instrumentation:
Instrument: HPLC or UPLC system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.[12]
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (for HPLC) or equivalent sub-2 µm column for UPLC.
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
Aminoazetidine Sample & Reference Standard.
2. Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm (or lambda max of the compound).
Injection Volume: 10 µL.
Gradient Program:
0-5 min: 5% B
5-25 min: 5% to 70% B
25-26 min: 70% to 5% B
26-30 min: 5% B (re-equilibration)
3. Preparation of Solutions:
Reference Standard (for SST): Accurately weigh and dissolve the reference standard in diluent to a final concentration of 1.0 mg/mL.
Sample Solution: Prepare the research sample in the same manner as the reference standard.
4. System Suitability Test (SST) Protocol:
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes until a stable baseline is achieved.
Make five replicate injections of the Reference Standard solution.
Causality: This step confirms the system's precision and stability before committing valuable samples.
Acceptance Criteria:
RSD of peak area < 1.0%.
Tailing factor between 0.9 and 1.5.
Theoretical plates > 2000.
Do not proceed if SST fails. Troubleshoot the system (e.g., check for leaks, fresh mobile phase, column health).
5. Analysis Procedure:
Inject a diluent blank to ensure no carryover or system contamination.
Inject the Sample Solution in duplicate.
Inject a Reference Standard after every 6-10 sample injections to bracket the samples and verify continued system stability.
6. Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity of the aminoazetidine sample by area percent normalization:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: LC-MS for Impurity Identification
This protocol builds upon the HPLC method to identify unknown peaks. An MS-compatible mobile phase is required.
1. Method Modification for MS Compatibility:
Causality: Non-volatile buffers like phosphate are detrimental to MS systems.[26] They must be replaced with volatile alternatives.
Modified Mobile Phase A: 0.1% Formic Acid in Water.
Modified Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
Rationale: Formic acid provides a source of protons to facilitate positive mode electrospray ionization (ESI+), which is highly effective for compounds with basic amino groups.
2. Instrumentation:
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[23][26]
3. Analysis Procedure:
Develop an equivalent LC gradient using the MS-compatible mobile phases that provides a similar separation profile to the validated UV method.
Analyze the sample using a full scan MS method to detect all ionizable species.
Perform a separate injection using an auto-MS/MS or data-dependent acquisition (DDA) method. In this mode, the instrument automatically selects the most intense ions from the full scan for fragmentation, providing structural data.[26]
4. Data Interpretation:
Extract the accurate mass of the impurity peak from the full scan data.
Use software to generate a potential molecular formula for the impurity.[26]
Analyze the MS/MS fragmentation pattern to elucidate the structure. Compare the fragments to the parent aminoazetidine structure to identify where the modification (e.g., oxidation, hydrolysis, side-product formation) has occurred. This process is critical for understanding degradation pathways.[3]
Conclusion and Recommendations
Ensuring the purity of aminoazetidine research samples is non-negotiable for generating reliable and reproducible scientific data. A multi-faceted approach, grounded in regulatory principles, is essential.
Primary Assay: A validated UPLC-UV method should be the primary tool for routine purity assessment and quantification due to its high resolution, speed, and robustness.[12]
Impurity Identification:LC-HRMS is the definitive technique for identifying unknown impurities and characterizing degradation products. It is a necessary complementary tool to the primary UV-based purity assay.[23][24]
Chiral Purity: For chiral aminoazetidines, a dedicated chiral separation method, most effectively by Capillary Electrophoresis with cyclodextrin selectors or chiral HPLC, must be developed and validated.[19][21]
Validation is Key: Adherence to a systematic validation protocol based on ICH Q2(R1) guidelines is paramount.[5][28] This ensures that the chosen analytical method is not just capable, but demonstrably fit for its intended purpose, providing trustworthy data to drive research and development forward.
By integrating these advanced analytical techniques within a rigorous validation framework, researchers can confidently assess the quality of their aminoazetidine samples, ensuring the integrity of their scientific endeavors.
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FDA Guidance on Analytical Method Validation.
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Analytical Procedures and Methods Valid
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
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Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
Chiral Capillary Electrokinetic Chromatography: Principle and Applic
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
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Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors. MDPI.
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Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. International Journal for Innovative Research in Multidisciplinary Field.
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Introduction: The Ascendancy of Rigid Linkers in Advanced Therapeutics
An In-Depth Comparative Guide to the Structural Characterization of Cyclopentyl-Azetidine Linkers In the landscape of modern drug discovery, particularly in the development of sophisticated modalities like Proteolysis Ta...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Structural Characterization of Cyclopentyl-Azetidine Linkers
In the landscape of modern drug discovery, particularly in the development of sophisticated modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not a mere spacer. It is a critical determinant of a molecule's therapeutic efficacy, influencing its physicochemical properties, pharmacokinetic profile, and its ability to facilitate the desired biological action, such as the formation of a stable ternary complex in PROTACs.[1][2][3] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been historically prevalent, the field is increasingly pivoting towards more rigid scaffolds.[2]
This guide focuses on the structural characterization of a novel and promising class of rigid linkers: the cyclopentyl-azetidine moiety. This linker class combines the conformational rigidity of the four-membered azetidine ring with the defined three-dimensional structure and moderate lipophilicity of the cyclopentyl group.[1] Azetidines, once considered challenging to synthesize, are now recognized as vital motifs in medicinal chemistry for their ability to confer enhanced metabolic stability, solubility, and receptor selectivity.[4][5] This guide, intended for researchers and drug development professionals, provides an in-depth comparison of cyclopentyl-azetidine linkers against traditional alternatives and details the essential experimental and computational workflows for their complete structural elucidation.
Comparative Analysis: Cyclopentyl-Azetidine vs. Traditional Linkers
The choice of a linker is a multi-parameter optimization problem. The cyclopentyl-azetidine scaffold offers a unique solution by balancing rigidity and solubility, providing a distinct advantage over purely flexible or overly rigid alternatives.
Key Performance Differentiators
Feature
Cyclopentyl-Azetidine Linker
Alkyl Chain Linkers
PEG Linkers
Conformational Flexibility
Low to Moderate. The fused ring system restricts bond rotation, leading to a more predictable and constrained set of low-energy conformations.
High. Free rotation around single bonds results in a large ensemble of possible conformations, often described as a "random coil."
High. Ether linkages provide significant rotational freedom, similar to alkyl chains but with different solvation properties.
Vectorial Projection
Well-defined. The rigid structure provides precise control over the distance and angular orientation of the connected moieties.
Poorly-defined. The exit vectors are averaged over many conformations, making precise spatial positioning challenging.
Poorly-defined. Similar to alkyl chains, the high flexibility leads to a wide distribution of end-to-end distances and orientations.
Physicochemical Properties
Tunable. The cyclopentyl group increases sp3 character and lipophilicity, while the azetidine nitrogen can act as a hydrogen bond acceptor, improving solubility.[4]
Lipophilic. Primarily increases the lipophilicity of the molecule, which can negatively impact solubility.
Hydrophilic. Increases aqueous solubility and can influence cell permeability.[3]
Metabolic Stability
High. The sp3-rich, strained ring system is often more resistant to metabolic degradation compared to linear chains.[4][6]
Variable. Can be susceptible to enzymatic oxidation at various positions along the chain.
Generally High. The ether backbone is typically stable, though it can be subject to oxidative metabolism.
Synthetic Tractability
Moderate to High. Advances in synthetic methodologies have made the synthesis of substituted azetidines more accessible.[7][8][9]
High. Readily available and synthetically straightforward to incorporate.
High. A wide variety of PEG linkers with diverse functional groups are commercially available.[10]
Workflow for Comprehensive Structural Characterization
A multi-pronged approach is essential for unambiguously defining the structure and conformational behavior of cyclopentyl-azetidine linkers. The workflow integrates spectroscopic, crystallographic, and computational methods to provide a holistic understanding of the molecule in both solid and solution states.
Workflow for the structural characterization of cyclopentyl-azetidine linkers.
Experimental Protocols & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure and conformational dynamics of molecules in solution. For a cyclopentyl-azetidine linker, a suite of 1D and 2D NMR experiments is required.
Experimental Protocol: 2D NOESY for Conformational Analysis
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) in a high-quality NMR tube. The choice of solvent is critical as it can influence molecular conformation.
Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity. Tune and match the probe for ¹H.
Data Acquisition:
Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon resonances.
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks and confirm assignments.
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
Causality: The NOESY experiment detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. This is crucial for defining the 3D fold and relative orientation of the cyclopentyl and azetidine rings.
Parameter Justification: Use a mixing time in the range of 300-800 ms. A shorter mixing time emphasizes correlations between protons that are very close, while a longer time allows for the detection of correlations between more distant protons, though it can be complicated by spin diffusion. A series of experiments with varying mixing times is often ideal.
Data Processing and Interpretation: Process the data using appropriate software (e.g., TopSpin, Mnova). The presence of a cross-peak in the NOESY spectrum between two protons indicates their spatial proximity. By integrating the volumes of these cross-peaks, semi-quantitative distance restraints can be derived, which are invaluable for computational modeling.[11]
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state at atomic resolution.[12][13] This "snapshot" serves as a crucial benchmark for validating computational models and understanding the lowest-energy conformation.
Experimental Protocol: Structure Determination
Crystallization (The Critical Step):
Rationale: Growing a high-quality single crystal is paramount. The goal is to encourage molecules to pack in a highly ordered, repeating lattice.
Method: Dissolve the purified compound to saturation in a suitable solvent. Use techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or liquid-liquid diffusion to slowly decrease the solubility and induce crystallization. Screen a wide range of solvents and solvent mixtures.
Crystal Mounting and Data Collection:
Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.[14]
Place the crystal in a stream of cold nitrogen gas (typically 100 K).
Causality: This cryogenic cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher-resolution electron density map. It also reduces potential radiation damage from the X-ray beam.[14]
Collect diffraction data using a modern diffractometer. The instrument rotates the crystal in the X-ray beam, collecting thousands of diffraction images at different orientations.[15]
Structure Solution and Refinement:
Process: The collected diffraction intensities are used to calculate an initial electron density map. An atomic model is built into this map.
Self-Validation: The model is then refined against the experimental data. The quality of the final structure is assessed using metrics like the R-factor (R1), which measures the agreement between the calculated and observed structure factors. A low R1 value (typically < 0.05 for small molecules) indicates a high-quality, trustworthy structure.[12]
Computational Modeling
Computational methods complement experimental data by providing insight into the dynamic behavior and conformational energy landscape of the linker.[16][17]
Integration of experimental and computational methods for conformational analysis.
Start with a high-quality initial 3D structure, ideally from X-ray crystallography or a geometry optimized using Density Functional Theory (DFT).
Place the molecule in a simulation box and solvate it with an explicit solvent model (e.g., TIP3P for water) that mimics experimental conditions.
Parameterization: Assign a suitable force field (e.g., GAFF, OPLS-AA) to the molecule. The force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates.
Simulation:
Energy Minimization: Minimize the energy of the initial system to remove any steric clashes.
Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate the pressure while holding the solute fixed, then allowing it to move. This ensures the simulation starts from a stable, representative state.
Production Run: Run the simulation for an extended period (e.g., 100-500 ns).[16]
Causality: The long production run allows the molecule to explore its conformational space. The trajectory generated is a "movie" of the molecule's movement over time.
Analysis: Analyze the trajectory to identify the most populated conformational states, the transitions between them, and to calculate properties like end-to-end distance distributions, which can be compared with experimental data.[18]
Conclusion
The cyclopentyl-azetidine linker represents a significant advancement in the design of next-generation therapeutics. Its unique structural features—a blend of rigidity, defined three-dimensionality, and favorable physicochemical properties—offer a compelling alternative to traditional flexible linkers.[1][4] A thorough structural characterization, however, is non-negotiable for unlocking its full potential. By synergistically applying NMR spectroscopy for solution-state behavior, X-ray crystallography for solid-state confirmation, and computational modeling for dynamic insights, researchers can build a comprehensive understanding of this scaffold. This rigorous, multi-faceted approach is essential for rationally designing molecules with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the development of novel and effective medicines.
References
A Head-to-Head Comparison of 3-(Cyclopentyloxy)azetidine Linkers in Drug Development. Benchchem.
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin.
Conformational Templates for Rational Drug Design: Flexibility of cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) in DMSO Solution. Journal of the American Chemical Society.
Introduction: The Critical Role of Linkers in PROTAC Technology. Benchchem.
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
Structure of azetidine-containing compounds found in nature.
Current strategies for the design of PROTAC linkers: a critical review.
Classification of most common linkers used in PROTAC design based on their chemical structures and functionality.
Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders.
Small molecule crystallography. Excillum.
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
Wh
"Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery.
Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. Chemistry – A European Journal.
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry.
Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry.
Special Issue : X-ray Crystallography Based Study on Molecular Structure. MDPI.
Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. Benchchem.
A Comparative Crystallographic Guide to 3-Aminoazetidine Derivatives: Unveiling the Structural Landscape for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Landscape of 3-Aminoazetidine Derivatives Supported by Experimental Data. The azetidine scaffold has emerged as a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Landscape of 3-Aminoazetidine Derivatives Supported by Experimental Data.
The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional character to drug candidates.[1] Among its derivatives, the 3-aminoazetidine core is a particularly valuable building block, offering a key vector for chemical modification to modulate biological activity. A thorough understanding of the precise three-dimensional arrangement of substituents on this strained four-membered ring, as determined by X-ray crystallography, is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). This guide provides a comparative analysis of the crystallographic data for key 3-aminoazetidine derivatives, supported by detailed experimental protocols and an exploration of the structural nuances that influence their biological function.
The Significance of Crystallographic Data in Azetidine Chemistry
The constrained nature of the azetidine ring leads to a puckered conformation, which significantly influences the spatial orientation of its substituents. This puckering, along with the precise bond lengths and angles, dictates how a molecule interacts with its biological target. X-ray crystallography provides the definitive experimental evidence of these structural features in the solid state, offering invaluable insights for computational modeling and the design of next-generation therapeutics. Factors such as the nature of the substituent at the 3-position and the protecting group on the ring nitrogen can profoundly impact the crystal packing and the conformation of the azetidine ring itself.
Comparative Crystallographic Data of 3-Aminoazetidine Derivatives
The following table summarizes key crystallographic parameters for a selection of 3-aminoazetidine derivatives, providing a basis for comparing their solid-state conformations. The data has been compiled from the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[2][3][4]
Analysis of Structural Features and their Implications
The conformation of the azetidine ring is a critical determinant of a molecule's overall shape and its interaction with biological macromolecules. The degree of ring puckering can be influenced by the steric and electronic nature of the substituents. For instance, the introduction of a fluorine atom can significantly alter the conformational preference of the ring due to electrostatic interactions.[12]
The analysis of a collection of crystal structures of 3-aminoazetidine derivatives would allow for the systematic study of:
Ring Puckering: Quantifying the puckering amplitude and phase to understand the conformational landscape of the azetidine ring.
Substituent Orientation: Determining the preference for axial or equatorial positioning of the amino group and other substituents.
Intramolecular and Intermolecular Interactions: Identifying key hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice and can be relevant for receptor binding.
Such analyses provide a powerful tool for medicinal chemists to rationally design derivatives with optimized binding affinities and pharmacokinetic properties.
Experimental Protocols: From Synthesis to Single Crystal
The successful crystallographic analysis of 3-aminoazetidine derivatives hinges on the ability to obtain high-quality single crystals. This, in turn, relies on robust synthetic and purification methods, followed by systematic crystallization screening.
Synthesis of 3-Aminoazetidine Derivatives
A common route to 3-aminoazetidine involves a multi-step synthesis starting from a protected 3-azetidinone or a suitable precursor. The following diagram outlines a generalized synthetic pathway.
Operational Guide: Disposal & Waste Management of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one
Executive Summary & Chemical Context[1][2][3][4] 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one is a specialized pharmaceutical intermediate characterized by a strained four-membered azetidine ring and a primary amine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4]
1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one is a specialized pharmaceutical intermediate characterized by a strained four-membered azetidine ring and a primary amine functionality. Unlike commodity chemicals, specific safety data sheets (SDS) for such New Chemical Entities (NCEs) are often generic.
Operational Directive: Due to the ring strain of the azetidine moiety and the nucleophilicity of the primary amine , this compound must be managed as a Hazardous Organic Base . Disposal protocols must prioritize thermal destruction (incineration) to prevent environmental persistence or downstream reactivity.
Chemical Hazard Profile
Feature
Hazard Implication
Operational Response
Azetidine Ring
High ring strain (~26 kcal/mol); potential alkylating agent.
Do not landfill. Must be incinerated to ensure ring opening and destruction.
Primary Amine (-NH₂)
Basic (pKa ~9-10); Corrosive/Irritant; Incompatible with acids/oxidizers.
Segregate from acids. Contact with strong acids will generate heat (exotherm).
Cyclopentyl Group
Lipophilic character.
May enhance skin absorption; Double glove (Nitrile) is mandatory.
Waste Characterization & Segregation Strategy
Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams (e.g., nitric acid waste) can lead to immediate pressurization or explosion.
The Segregation Logic
This compound is an Organic Base . It must be isolated from:
Oxidizers: (e.g., Peroxides, Nitrates) to prevent uncontrolled oxidation.
Strong Acids: (e.g., HCl, H₂SO₄) to prevent exothermic neutralization in the waste container.
Reactive Halides: To prevent uncontrolled alkylation.
Visualization: Waste Stream Decision Tree
The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Decision logic for segregating azetidine-based waste streams to prevent incompatibility.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).
Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.
Labeling: Apply a hazardous waste label.
Constituents: "1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one" (Do not use abbreviations).
Hazard Checkbox: Mark "Toxic" and "Irritant".
Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary tray designated for "Organic Bases."
B. Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, washes.
pH Check: Ensure the solution pH is > 7. If acidic, do not add to the organic base carboy immediately. Slowly adjust pH to neutral/basic in a fume hood to dissipate heat before transfer.
Container Selection: Use standard safety carboys (typically HDPE or Steel, depending on solvent).
Transfer: Use a funnel with a splash guard.
Critical: Do not fill >90% capacity to allow for vapor expansion.
Compatibility: Ensure the carboy does not contain oxidizers (e.g., nitric acid waste) or active acyl halides.
Regulatory & Compliance Data
For regulatory purposes, this compound is treated as a Non-Regulated Chemical Waste unless it exhibits specific characteristics (Ignitability, Corrosivity).[1] However, best practice dictates managing it as RCRA Hazardous Waste due to unknown toxicity.
Waste Codes & Classification
Regulatory Body
Classification
Code
Rationale
EPA (RCRA)
Characteristic (Potential)
D001
Only if in ignitable solvent (Flash point <60°C).[2]
Generic classification for "Amines, solid, corrosive, n.o.s." (if applicable).
EU Waste
Laboratory Chemicals
16 05 06 *
Laboratory chemicals consisting of dangerous substances.
Emergency Contingencies (Spill Response)
In the event of a spill outside the fume hood:
Evacuate & Ventilate: Clear the immediate area.[3]
PPE Upgrade: Wear nitrile gloves (double layer), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
Neutralization/Absorption:
Do not use strong acids to neutralize.
Absorb liquids with Vermiculite or Universal Absorbent Pads .
For solids, cover with wet paper towels to prevent dust generation, then scoop.
Decontamination: Wipe the surface with a mild soap/water solution. Avoid bleach , as hypochlorites can react with amines to form chloramines (toxic gas).
Operational Workflow: Cradle-to-Grave
Figure 2: The chain of custody ensures the azetidine ring is thermally destroyed, preventing environmental release.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). [Link]
Personal protective equipment for handling 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one
Executive Summary & Risk Stratification The Core Challenge: You are handling 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one , a specialized building block often used in medicinal chemistry (e.g., kinase inhibitor synt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Stratification
The Core Challenge:
You are handling 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one , a specialized building block often used in medicinal chemistry (e.g., kinase inhibitor synthesis). As with many research intermediates, a comprehensive toxicological dataset (REACH dossier) likely does not exist.
The Scientific Approach:
In the absence of LD50/LC50 data, we must apply Structure-Activity Relationship (SAR) analysis to predict hazards. We treat this molecule not merely as an "irritant" but as a High-Hazard NCE (Occupational Exposure Band 3) until proven otherwise.
Structural Hazard Decomposition
Azetidine Ring (4-membered nitrogen heterocycle):
Risk:[1][2][3][4][5][6] High ring strain (~26 kcal/mol). While the amide linkage (N1-acyl) reduces the basicity of the ring nitrogen, the ring system remains susceptible to metabolic opening or nucleophilic attack. Azetidine derivatives are structurally flagged for potential genotoxicity in early-stage drug development.
Primary Amine (C3-position):
Risk:[1][2][3][4][5][6] High pKa (~9-10). This functional group is a potent nucleophile. It poses a direct risk of chemical burns to mucous membranes and corneal opacity upon eye contact.
Cyclopentyl Tail:
Risk:[1][2][3][4][5][6] Increases lipophilicity (LogP), facilitating dermal absorption . If the amine causes a burn, the lipophilic tail ensures the molecule penetrates the stratum corneum rapidly.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" defaults. The following specifications are calculated based on the permeation kinetics of aliphatic amines and strained heterocycles.
Permeation Dynamics: Aliphatic amines can permeate standard nitrile in <15 mins. Physical movement (flexing) reduces breakthrough time by up to 30%. Double gloving creates a sacrificial barrier.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Fume Hood + P100/OV Respirator (if outside hood)
The primary amine generates basic vapors. If aerosolized (e.g., rotovap bumping), a standard N95 provides zero protection against chemical vapors.
Eye/Face
Safety Glasses (ANSI Z87.1)
Chemical Splash Goggles + Face Shield
Corrosivity: Amine vapors can cause lacrimation and blurred vision. A face shield is mandatory during energetic reactions to prevent skin absorption via the neck/face.
Body
Lab Coat (Polyester/Cotton)
Tyvek® Lab Coat or Apron (Chemical Resistant)
Standard cotton absorbs liquids, keeping the corrosive amine against the skin. Tyvek repels splashes.
Operational Protocols
A. Weighing & Transfer (The "Static" Danger)
Small amine-functionalized molecules are often hygroscopic and prone to static charge, causing "fly-away" powder that contaminates the balance area.
Engineering Control: Place the micro-balance inside the fume hood. If this is impossible, use a Powder Containment Hood .
Static Elimination: Use an ionizing anti-static gun on the spatula and weighing boat before dispensing.
Solvent Dampening: Pre-weigh the solvent in the receiving flask. Transfer the solid directly into the solvent to immediately suppress dust generation.
B. Reaction Setup (The "Exotherm" Danger)
When reacting the primary amine (e.g., amide coupling or reductive amination):
Thermodynamics: The free amine is basic. Mixing with acid chlorides or strong acids will be exothermic.
Addition Rate: Add reagents dropwise at 0°C.
Venting: Ensure the reaction vessel is vented through a bubbler or scrubber to trap any volatile amine vapors.
C. Visualized Workflow: Risk-Based Decision Logic
Figure 1: Decision logic for selecting engineering controls based on physical state.
Emergency Response & Disposal
Spill Response (The "Neutralization" Fallacy)
Do NOT simply wipe up amine spills with paper towels. The basicity can cause rapid oxidation or heating on cellulose materials.
Evacuate: If >5g is spilled outside a hood, evacuate the immediate area.
PPE Up: Don double gloves, goggles, and a respirator (OV/P100 cartridges).
Adsorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use sawdust.
Neutralize (Optional but Recommended): Mist the absorbent with dilute acetic acid (5%) or citric acid to convert the volatile amine into a non-volatile salt.
Collect: Scoop into a hazardous waste bag labeled "Basic Organic Solids."
Waste Disposal[7][8]
Classification: Segregate as "Basic Organic Waste" .
Incompatibility: NEVER mix with "Acidic Waste" or "Oxidizers" (e.g., Peroxides, Nitric Acid). Azetidines can react violently with oxidizers, and amines + acids = exotherm.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Amines.
Klimov, V. I., et al. (2024).[7] Potential risks of occupational exposure to innovative biopharmaceuticals and novel chemical entities. Medicine, Environmental Science.[6][7] [Context on OEB for NCEs].
PharmaGuideline. (2018). Occupational Exposure Bands (OEBs) for Chemicals.
UniSafe Gloves. (2024). Real-World Chemical Resistance of Nitrile Gloves: The Effect of Movement on Permeation.